Methyl 3-amino-5-hydroxybenzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 3-amino-5-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNGQQIFOZYIRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70498278 | |
| Record name | Methyl 3-amino-5-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70498278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67973-80-2 | |
| Record name | Methyl 3-amino-5-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70498278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 3-AMINO-5-HYDROXYBENZOATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 3-amino-5-hydroxybenzoate CAS number 67973-80-2
CAS Number: 67973-80-2 Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 3-amino-5-hydroxybenzoate (CAS 67973-80-2), a key chemical intermediate with significant applications in pharmaceutical research and development. This document details its physicochemical and spectral properties, provides a plausible synthetic route with a detailed experimental protocol, and explores its crucial biological role, particularly through its parent acid, 3-amino-5-hydroxybenzoic acid (AHBA), which serves as a vital precursor in the biosynthesis of numerous ansamycin and mitomycin antibiotics. The guide includes structured data tables and requisite diagrams to illustrate synthetic workflows and biological pathways, serving as an in-depth resource for professionals in the field.
Chemical Identity and Properties
This compound is an aromatic organic compound containing amino, hydroxyl, and methyl ester functional groups. These groups make it a versatile building block for the synthesis of more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 67973-80-2 | [1] |
| Molecular Formula | C₈H₉NO₃ | [1] |
| Molecular Weight | 167.16 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Computed XLogP3 | 1.1 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 167.058243149 Da | [1] |
| Boiling Point (Predicted) | 376.4 °C at 760 mmHg | N/A |
| Density (Predicted) | 1.306 g/cm³ | N/A |
Spectral Data
Spectroscopic analysis is essential for the structural confirmation of this compound. The following data are available through various chemical databases.
Table 2: Spectral Information Summary
| Spectrum Type | Description | Source(s) |
| ¹H NMR | Proton NMR provides information on the chemical environment of hydrogen atoms in the molecule. | [2] |
| ¹³C NMR | Carbon-13 NMR identifies the different carbon environments within the molecular structure. | [2] |
| Mass Spectrometry (MS) | Confirms the molecular weight and provides fragmentation patterns for structural elucidation. | [1][2] |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups such as O-H, N-H, C=O, and C-O bonds. | [1] |
Chemical Synthesis
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 3-hydroxy-5-nitrobenzoate (Fischer Esterification)
This protocol is a standard procedure for the acid-catalyzed esterification of a carboxylic acid.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-hydroxy-5-nitrobenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-5 mol%) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate. The product may precipitate and can be collected by filtration.
-
Extraction: If the product does not precipitate, remove the methanol under reduced pressure. Add water to the residue and extract the product into an organic solvent such as ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography to yield pure Methyl 3-hydroxy-5-nitrobenzoate.[2]
Step 2: Synthesis of this compound (Nitro Group Reduction)
This protocol is adapted from a similar reduction of a substituted nitrobenzoate.[3]
-
Reaction Setup: To a solution of Methyl 3-hydroxy-5-nitrobenzoate (1.0 eq) in methanol, add activated iron powder (approx. 4.0 eq).
-
Reaction: Heat the mixture to a gentle reflux. Slowly add a saturated aqueous solution of ammonium chloride (approx. 3.0 eq) dropwise over 30 minutes.
-
Reflux: Maintain the reaction at reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Filtration: Cool the reaction mixture to room temperature and add diatomaceous earth. Filter the mixture through a pad of Celite to remove the iron salts, washing the solid residue thoroughly with hot methanol.
-
Purification: Combine the filtrates and remove the solvent by evaporation under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to afford pure this compound.[3]
Biological Role and Applications in Drug Development
While this compound is primarily used as a synthetic building block, its parent acid, 3-amino-5-hydroxybenzoic acid (AHBA) , is a crucial intermediate in the biosynthesis of a wide range of important antibiotics.[4][5]
The Aminoshikimate Pathway: Biosynthesis of AHBA
AHBA is the starter unit for the polyketide synthase (PKS) machinery that produces the C7N aromatic core of many ansamycin and mitomycin antibiotics.[6] It is synthesized in microorganisms via the aminoshikimate pathway, a unique branch of the primary shikimate pathway.[7][8] This pathway begins with intermediates from glucose metabolism and involves a series of enzymatic steps to build the aromatic amino acid.
The key steps include the formation of an amino-analog of 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP), which is then cyclized and ultimately aromatized by the enzyme AHBA synthase to yield the final product.[7][9]
Role as a Synthetic Building Block
This compound is a valuable scaffold in medicinal chemistry and drug discovery.[10] Its trifunctional nature allows for diverse chemical modifications:
-
The amino group serves as a nucleophile or a site for amide bond formation.
-
The hydroxyl group can be alkylated or acylated to modulate physicochemical properties.
-
The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted into various amides.
This versatility makes it an important precursor for creating libraries of complex molecules for screening and for constructing targeted therapeutics, including kinase inhibitors and protein degraders.[10]
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
Table 3: GHS Hazard Information
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source:[1]
Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a chemical fume hood.
Conclusion
This compound is a compound of significant interest due to its dual role as a synthetic building block in medicinal chemistry and its close relationship to AHBA, a natural precursor to a class of powerful antibiotics. Its versatile chemical nature provides a rich platform for the development of novel therapeutics. Understanding its synthesis, properties, and biological significance is crucial for researchers aiming to leverage this scaffold in drug discovery and natural product synthesis.
References
- 1. This compound | C8H9NO3 | CID 12438277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 3-hydroxy-5-nitrobenzoate | 55076-32-9 | Benchchem [benchchem.com]
- 3. Methyl 3-amino-5-bromo-2-hydroxybenzoate 95+% synthesis - chemicalbook [chemicalbook.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Characterization of the early stage aminoshikimate pathway in the formation of 3-amino-5-hydroxybenzoic acid: the RifN protein specifically converts kanosamine into kanosamine 6-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Methyl 3-amino-5-hydroxybenzoate physical properties
An In-depth Technical Guide to the Physical Properties of Methyl 3-amino-5-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No: 67973-80-2). The information is tailored for researchers, scientists, and professionals in drug development, with a focus on presenting clear, quantitative data and outlining relevant experimental methodologies.
Core Physical and Chemical Properties
This compound is a solid organic compound with the molecular formula C₈H₉NO₃.[1][2] It is characterized by the presence of amino, hydroxyl, and methyl ester functional groups attached to a benzene ring. These functional groups are key determinants of its physical and chemical behavior. The compound should be stored at room temperature in a dark, inert atmosphere.[3] Commercially available purities are typically around 95-96%.[1][3][4]
Quantitative Data Summary
The following tables summarize the key physical properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 167.16 g/mol | [5] |
| Molecular Formula | C₈H₉NO₃ | [1][2] |
| Melting Point | 124.5°C | [1] |
| Boiling Point | 376.446°C at 760 mmHg | [1] |
| Density | 1.306 g/cm³ | [1] |
| Flash Point | 181.468°C | [1] |
| Physical Form | Solid | [3] |
| Computed Properties | Value | Reference |
| Exact Mass | 167.058243149 Da | [5] |
| H-Bond Acceptor Count | 4 | [1] |
| H-Bond Donor Count | 2 | [1] |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the amine protons, the hydroxyl proton, and the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,3,5-substitution pattern on the benzene ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon.[5]
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretches of the amine, the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and C-H and C=C stretches of the aromatic ring.[5]
-
Mass Spectrometry: Mass spectrometry data will show the molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns that can help confirm the structure.[5]
Experimental Protocols
The following sections describe generalized experimental protocols for determining key physical properties and for the synthesis and purification of related compounds, which are applicable to this compound.
Melting Point Determination
Methodology:
-
A small, dry sample of the crystalline solid is finely powdered and packed into a capillary tube to a depth of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2°C per minute) as the temperature approaches the expected melting point.
-
The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range. A narrow melting point range is indicative of high purity.
Recrystallization for Purification
Methodology:
-
The crude solid is dissolved in a minimum amount of a suitable hot solvent.
-
The hot solution is filtered to remove any insoluble impurities.
-
The filtrate is allowed to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
The formed crystals are collected by vacuum filtration.
-
The crystals are washed with a small amount of cold solvent to remove any adhering impurities.
-
The purified crystals are dried in a desiccator or a vacuum oven to remove residual solvent.
General Synthesis Approach
While a specific protocol for this compound was not detailed in the search results, a common synthetic route involves the esterification of the corresponding carboxylic acid (3-amino-5-hydroxybenzoic acid).
Esterification Protocol (General):
-
3-amino-5-hydroxybenzoic acid is dissolved in an excess of anhydrous methanol.
-
A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added to the solution.
-
The reaction mixture is heated to reflux for several hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the excess methanol is removed under reduced pressure.
-
The residue is neutralized with a weak base (e.g., sodium bicarbonate solution).
-
The crude product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated to yield the crude this compound, which can then be purified by recrystallization or column chromatography.
Visualizations
Experimental Workflow for Physical Property Determination
Caption: Workflow for the determination of physical properties.
Structure-Property Relationship
Caption: Relationship between structure and physical properties.
References
Methyl 3-amino-5-hydroxybenzoate chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Methyl 3-amino-5-hydroxybenzoate. Additionally, it delves into the biosynthetic pathway of its precursor, 3-amino-5-hydroxybenzoic acid (AHBA), a critical building block in the natural synthesis of various antibiotics.
Chemical Structure and IUPAC Name
This compound is an organic compound featuring a benzene ring substituted with a methyl ester group, an amino group, and a hydroxyl group at positions 1, 3, and 5, respectively.
IUPAC Name: this compound[1]
Chemical Structure:
SMILES: COC(=O)C1=CC(=CC(=C1)O)N[1]
Quantitative Data
The physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₃ | PubChem |
| Molecular Weight | 167.16 g/mol | PubChem[1] |
| Appearance | Solid | Sigma-Aldrich[2] |
| Melting Point | 124.5°C | Alfa Chemistry[3] |
| Boiling Point | 376.446°C at 760 mmHg | Alfa Chemistry[3] |
| Density | 1.306 g/cm³ | Alfa Chemistry[3] |
| Flash Point | 181.468°C | Alfa Chemistry[3] |
| Purity | ≥95% | Sigma-Aldrich[2] |
| Storage Temperature | Room temperature, in dark, under inert atmosphere | Sigma-Aldrich[2] |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of this compound from its corresponding carboxylic acid, 3-amino-5-hydroxybenzoic acid, through a Fischer esterification reaction. This method utilizes an excess of methanol as both a reactant and a solvent, with a strong acid catalyst.
Materials:
-
3-amino-5-hydroxybenzoic acid
-
Anhydrous methanol (CH₃OH)
-
Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-amino-5-hydroxybenzoic acid in an excess of anhydrous methanol (e.g., a 10-20 fold molar excess of methanol). Place a magnetic stir bar in the flask.
-
Catalyst Addition: While stirring the solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid. Alternatively, for a higher yield, the solution can be cooled in an ice bath before the dropwise addition of thionyl chloride (approximately 2 equivalents).[4]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. Allow the reaction to proceed for several hours (typically 4-6 hours), monitoring the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[4]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
-
Neutralization: Carefully add the residue to ice-cold water or a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.[4] Check the pH to ensure it is neutral or slightly basic.
-
Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with ethyl acetate three times.
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): The crude product can be further purified by recrystallization or column chromatography if necessary.
Biosynthetic Pathway of 3-Amino-5-hydroxybenzoic Acid (AHBA)
This compound is a derivative of 3-amino-5-hydroxybenzoic acid (AHBA). AHBA is a key precursor in the biosynthesis of a large family of natural products, including ansamycin and mitomycin antibiotics.[1] The formation of AHBA occurs via the aminoshikimate pathway, a variation of the shikimate pathway.
Below is a diagram illustrating the key steps in the biosynthesis of AHBA.
Caption: Biosynthesis of 3-Amino-5-hydroxybenzoic acid (AHBA).
References
A Technical Guide to Determining the Solubility of Methyl 3-Amino-5-Hydroxybenzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-5-hydroxybenzoate is a molecule of interest in pharmaceutical research and development. Understanding its solubility in various organic solvents is crucial for designing crystallization processes, developing formulations, and conducting further chemical synthesis. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of this compound, addressing the current lack of publicly available quantitative data. The guide outlines a detailed experimental protocol based on the isothermal saturation method followed by gravimetric analysis and provides a framework for the systematic collection and presentation of solubility data.
General Principles of Solubility
The solubility of an organic compound like this compound is governed by the principle of "like dissolves like."[1] This means that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents.[1][2] The structure of this compound, containing both polar (amino and hydroxyl groups) and non-polar (benzene ring and methyl ester group) moieties, suggests that its solubility will vary significantly across a range of organic solvents with different polarities.[2] Factors such as temperature and the potential for hydrogen bonding between the solute and solvent molecules will also play a critical role in its dissolution.
Experimental Protocol: Isothermal Saturation and Gravimetric Analysis
The following protocol details a reliable method for determining the equilibrium solubility of this compound in a given organic solvent at a specific temperature.[3][4]
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker or water bath with temperature control
-
Analytical balance (accurate to ±0.1 mg)
-
Glass vials or flasks with airtight seals
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed evaporation dishes or vials
-
Drying oven or vacuum oven
-
Vortex mixer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.[5][6]
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to the desired experimental temperature.
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required to reach equilibrium should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the measured solubility becomes constant.[7]
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to maintain the experimental temperature.
-
Immediately filter the solution through a chemically compatible syringe filter into a pre-weighed, clean, and dry evaporation dish or vial. This step is crucial to remove any undissolved solid particles.[7]
-
-
Gravimetric Analysis:
-
Accurately weigh the evaporation dish containing the filtered saturated solution.[5][8]
-
Evaporate the solvent from the solution. This can be done at ambient temperature if the solvent is volatile or in a drying oven at a temperature below the decomposition point of this compound.[6] For less volatile solvents, a vacuum oven can be used to facilitate evaporation at a lower temperature.
-
Once the solvent is completely evaporated, place the dish in a drying oven to ensure all residual solvent is removed and then cool it to room temperature in a desiccator.
-
Weigh the dish containing the dry solid residue. Repeat the drying and weighing process until a constant weight is achieved.[5][6]
-
-
Data Calculation:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish from the final constant weight of the dish with the dry residue.
-
Determine the mass of the solvent in the withdrawn sample by subtracting the mass of the dissolved solid from the mass of the saturated solution.
-
Express the solubility in desired units, such as grams of solute per 100 g of solvent ( g/100g ) or moles of solute per liter of solvent (mol/L).
-
Data Presentation
To facilitate comparison and analysis, all experimentally determined solubility data should be organized into a structured table. This table should include all relevant parameters of the experiment.
Table 1: Solubility of this compound in Various Organic Solvents
| Organic Solvent | Temperature (°C) | Solubility ( g/100g solvent) | Solubility (mol/L) | Method |
| e.g., Methanol | e.g., 25 | Data to be determined | Data to be determined | Isothermal Saturation/Gravimetric |
| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined | Isothermal Saturation/Gravimetric |
| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined | Isothermal Saturation/Gravimetric |
| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | Data to be determined | Isothermal Saturation/Gravimetric |
| e.g., Dichloromethane | e.g., 25 | Data to be determined | Data to be determined | Isothermal Saturation/Gravimetric |
| e.g., Toluene | e.g., 25 | Data to be determined | Data to be determined | Isothermal Saturation/Gravimetric |
| e.g., Hexane | e.g., 25 | Data to be determined | Data to be determined | Isothermal Saturation/Gravimetric |
Experimental Workflow Visualization
The logical flow of the solubility determination process is illustrated in the following diagram.
Conclusion
References
- 1. Khan Academy [khanacademy.org]
- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. pharmajournal.net [pharmajournal.net]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. solubilityofthings.com [solubilityofthings.com]
Spectral Analysis of Methyl 3-amino-5-hydroxybenzoate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 3-amino-5-hydroxybenzoate. Designed for researchers, scientists, and professionals in drug development, this document details predicted spectral data based on analysis of structurally similar compounds, outlines a standard experimental protocol for data acquisition, and presents the molecular structure for clear spectral assignment.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the absence of a publicly available, experimentally verified NMR spectrum for this compound, the following data tables present predicted chemical shifts (δ) in parts per million (ppm). These predictions are derived from the known spectral data of analogous compounds, including Methyl 3,5-dihydroxybenzoate, 3-aminophenol, and methyl benzoate, and are based on established principles of NMR spectroscopy. The predicted spectra are referenced to a standard solvent, DMSO-d₆.
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~9.5 (broad s) | Singlet | 1H | -OH |
| ~6.5 - 6.8 (m) | Multiplet | 3H | Ar-H |
| ~5.0 (broad s) | Singlet | 2H | -NH₂ |
| 3.75 (s) | Singlet | 3H | -OCH₃ |
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~167 | C=O (Ester) |
| ~158 | C-OH |
| ~149 | C-NH₂ |
| ~132 | C-COOCH₃ |
| ~108 | Ar-CH |
| ~105 | Ar-CH |
| ~102 | Ar-CH |
| ~52 | -OCH₃ |
Molecular Structure and Atom Numbering
The following diagram illustrates the chemical structure of this compound with atom numbering for clear correlation with the predicted NMR spectral assignments.
Technical Guide: FT-IR and Mass Spectrometry Analysis of Methyl 3-amino-5-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the analytical techniques of Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS) as applied to the characterization of Methyl 3-amino-5-hydroxybenzoate. Due to the limited availability of public domain spectral data for this specific compound, this guide presents predicted data based on the analysis of its functional groups and comparison with closely related isomers. Detailed, generalized experimental protocols for these analyses are provided, along with visualizations of the experimental workflows. This document is intended to serve as a practical resource for researchers involved in the synthesis, identification, and quality control of this and similar aromatic compounds.
Introduction
This compound is an aromatic organic compound with the chemical formula C₈H₉NO₃ and a molecular weight of approximately 167.16 g/mol .[1] Its structure, featuring amino, hydroxyl, and methyl ester functional groups on a benzene ring, makes it a molecule of interest in medicinal chemistry and organic synthesis. Accurate structural elucidation and purity assessment are critical in the development of compounds for pharmaceutical applications. FT-IR spectroscopy and mass spectrometry are powerful analytical tools for achieving this. FT-IR provides information about the functional groups present in a molecule, while mass spectrometry provides information about the molecular weight and elemental composition, as well as structural details through fragmentation analysis.
Predicted FT-IR Spectral Analysis
Table 1: Predicted FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3400 - 3200 | Strong, Broad | O-H Stretch | Phenolic Hydroxyl |
| 3350 - 3150 | Medium | N-H Stretch | Aromatic Amine |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic |
| 2960 - 2850 | Weak | C-H Stretch | Methyl (Ester) |
| 1725 - 1700 | Strong | C=O Stretch | Ester |
| 1620 - 1580 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1600 - 1550 | Medium | N-H Bend | Aromatic Amine |
| 1450 - 1400 | Medium | C-H Bend | Methyl (Ester) |
| 1350 - 1250 | Strong | C-O Stretch | Ester |
| 1250 - 1150 | Strong | C-O Stretch | Phenolic Hydroxyl |
| 1200 - 1100 | Medium | C-N Stretch | Aromatic Amine |
| 900 - 680 | Medium-Strong | C-H Bend (out-of-plane) | Aromatic (Substitution Pattern) |
Predicted Mass Spectrometry Analysis
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be characteristic of an aromatic ester with amino and hydroxyl substituents.
Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z (Mass-to-Charge Ratio) | Predicted Relative Intensity | Ion Fragment | Formula | Notes |
| 167 | High | [M]⁺ | [C₈H₉NO₃]⁺ | Molecular Ion |
| 136 | Medium | [M - OCH₃]⁺ | [C₇H₆NO₂]⁺ | Loss of the methoxy radical from the ester. |
| 108 | Medium | [M - COOCH₃]⁺ | [C₇H₈NO]⁺ | Loss of the carbomethoxy group. |
| 80 | Medium | [C₆H₆N]⁺ | [C₆H₆N]⁺ | Further fragmentation of the aromatic ring. |
Experimental Protocols
The following are detailed methodologies for the FT-IR and mass spectrometry analysis of a solid sample like this compound.
FT-IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Perform a background scan to account for atmospheric CO₂ and H₂O.
-
-
Sample Preparation:
-
Place a small amount of the crystalline this compound powder directly onto the ATR crystal.
-
Ensure complete coverage of the crystal surface for a strong signal.
-
Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high signal-to-noise ratio.
-
-
Data Processing:
-
Perform baseline correction and normalization of the resulting spectrum.
-
Identify and label the major absorption peaks.
-
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Instrument Preparation:
-
Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications.
-
Set the ion source to the appropriate temperature (e.g., 200-250 °C).
-
-
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Inject the solution into the gas chromatograph (GC) coupled to the mass spectrometer (GC-MS) or introduce it via a direct insertion probe.
-
-
Data Acquisition:
-
If using GC-MS, develop a suitable temperature program to ensure separation and elution of the compound.
-
Set the electron ionization energy to 70 eV.
-
Scan a mass range appropriate for the compound (e.g., m/z 40-400).
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to confirm the structure.
-
Compare the obtained spectrum with a library of known spectra if available.
-
Visualized Workflows
The following diagrams illustrate the logical flow of the analytical processes described.
References
Methyl 3-amino-5-hydroxybenzoate: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the stability and recommended storage conditions for Methyl 3-amino-5-hydroxybenzoate. Due to a lack of specific, publicly available stability studies on this compound, this document synthesizes general chemical principles, data from analogous compounds, and established pharmaceutical stability testing guidelines to offer a robust framework for its handling and storage. This guide includes recommended storage conditions, outlines potential degradation pathways, and provides a detailed, adaptable experimental protocol for conducting thorough stability assessments.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other bioactive molecules. Its trifunctional nature, featuring an aromatic amine, a phenolic hydroxyl group, and a methyl ester, makes it a versatile synthon but also susceptible to various degradation pathways. Understanding the stability of this compound is critical for ensuring its quality, purity, and efficacy in research and development applications. This guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the factors that can influence the stability of this compound and to offer best practices for its storage and handling.
Recommended Storage Conditions
While specific long-term stability data for this compound is not extensively documented in publicly available literature, general recommendations from suppliers and safety data sheets provide a baseline for appropriate storage. These recommendations are summarized in the table below.
| Parameter | Recommended Condition | Source(s) |
| Temperature | Room temperature or refrigerated (2-8°C). | |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | |
| Light | Protect from light. | |
| Moisture | Store in a dry, well-ventilated place. Keep container tightly closed. |
Note: The variability in recommended storage temperatures (room temperature vs. 2-8°C) highlights the need for user-specific stability studies to determine the optimal conditions for long-term storage based on the intended application and required purity.
Potential Degradation Pathways
The chemical structure of this compound suggests two primary degradation pathways: hydrolysis and oxidation. The presence of a methyl ester makes it susceptible to cleavage, while the electron-rich aromatic ring with amino and hydroxyl substituents is prone to oxidation.
Hydrolytic Degradation
The ester functional group can undergo hydrolysis under both acidic and basic conditions, leading to the formation of 3-amino-5-hydroxybenzoic acid and methanol. This reaction is accelerated at elevated temperatures. While the compound is expected to be reasonably stable in neutral aqueous solutions, prolonged exposure to acidic or alkaline environments should be avoided.
Oxidative Degradation
The presence of both an amino and a hydroxyl group on the benzene ring makes this compound susceptible to oxidation. This can be initiated by atmospheric oxygen, light, or trace metal impurities. Oxidation can lead to the formation of colored impurities, potentially through the formation of quinone-imine or other complex polymeric structures. The exact nature of the oxidation products has not been reported and would require experimental investigation.
Experimental Protocol for Stability Testing
To rigorously assess the stability of this compound, a comprehensive stability testing protocol is essential. The following protocol is based on established guidelines for active pharmaceutical ingredients (APIs) and can be adapted to specific laboratory capabilities and research needs.
Materials and Equipment
-
High-purity this compound
-
Calibrated stability chambers (temperature and humidity controlled)
-
Photostability chamber
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Diode Array)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system for impurity identification
-
Nuclear Magnetic Resonance (NMR) spectrometer for initial characterization and structural elucidation of degradation products
-
Karl Fischer titrator for water content determination
-
Appropriate glassware and solvents of high purity
Analytical Method
A stability-indicating HPLC method should be developed and validated. This method must be able to separate the parent compound from its potential degradation products and other impurities.
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is recommended.
-
Detection: UV detection at a wavelength where this compound and its potential impurities have significant absorbance.
-
Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Stress Testing (Forced Degradation)
Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of the analytical method.
-
Acid Hydrolysis: Reflux in 0.1 M HCl at 60-80°C for several hours.
-
Base Hydrolysis: Reflux in 0.1 M NaOH at 60-80°C for several hours.
-
Oxidation: Treat with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid material to elevated temperatures (e.g., 80-100°C).
-
Photodegradation: Expose the compound in solution and as a solid to light as per ICH Q1B guidelines.
Samples from these stress studies should be analyzed by HPLC and LC-MS to identify and characterize the degradation products.
Long-Term and Accelerated Stability Studies
Samples of this compound should be stored under the conditions outlined in the workflow diagram (Figure 3). At each specified time point, samples should be withdrawn and analyzed for:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay: Quantification of the amount of this compound remaining.
-
Related Substances: Detection and quantification of any impurities or degradation products.
-
Water Content: Measurement of the moisture content.
Conclusion
While specific experimental data on the stability of this compound is limited, its chemical structure suggests a susceptibility to both hydrolysis and oxidation. Therefore, it is imperative for researchers, scientists, and drug development professionals to handle and store this compound with care. The recommended storage conditions, including refrigeration, protection from light, and storage under an inert atmosphere, should be followed to minimize degradation. For applications requiring high purity and long-term storage, a comprehensive stability study, as outlined in this guide, is strongly recommended to establish appropriate storage conditions and shelf-life. This will ensure the integrity and reliability of this important chemical intermediate in its various scientific and developmental applications.
A Comprehensive Technical Guide to Methyl 3-amino-5-hydroxybenzoate and Its Synonyms
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough overview of Methyl 3-amino-5-hydroxybenzoate, a key chemical intermediate. This document details its synonyms, chemical properties, synthesis protocols, and its role in significant biological pathways, presenting all quantitative data in clearly structured tables and illustrating relevant processes with diagrams.
Chemical Identity and Synonyms
This compound is an aromatic organic compound with the chemical formula C₈H₉NO₃. It is systematically known as this compound. In chemical literature and commercial databases, it is recognized under several synonyms. The Chemical Abstracts Service (CAS) has assigned the registry number 67973-80-2 to this compound.[1]
A comprehensive list of its alternative names is provided below to aid researchers in literature searches and material sourcing.
| Synonym | Source/Reference |
| 3-Amino-5-hydroxybenzoic acid methyl ester | PubChem |
| 5-Amino-3-hydroxybenzoic acid methyl ester | PubChem |
| Benzoic acid, 3-amino-5-hydroxy-, methyl ester | PubChem |
| Methyl 3,5-dihydroxyanthranilate | |
| CAS RN 67973-80-2 | Chemical Abstract Service |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₃ | PubChem[1] |
| Molecular Weight | 167.16 g/mol | PubChem[1] |
| Appearance | Solid | |
| CAS Number | 67973-80-2 | PubChem[1] |
Spectroscopic Data
Spectroscopic analysis is critical for the verification of the identity and purity of this compound. Below are the key spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available high-resolution spectrum for this compound is not readily found, the PubChem database indicates the availability of ¹³C NMR data.[1] For structurally similar compounds, such as various aminobenzoates, detailed NMR data is available and can be used for comparative purposes.[2]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. PubChem notes the availability of vapor phase IR spectra.[1] Key expected absorptions include:
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H stretch (hydroxyl) | 3200-3600 (broad) |
| N-H stretch (amine) | 3300-3500 |
| C=O stretch (ester) | 1700-1725 |
| C-O stretch (ester) | 1100-1300 |
| Aromatic C-H stretch | 3000-3100 |
| Aromatic C=C stretch | 1450-1600 |
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. PubChem indicates the availability of GC-MS data.[1] The fragmentation pattern would be influenced by the ester, amino, and hydroxyl groups. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) and the loss of the entire ester group.
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol is based on the general principles of Fischer esterification.
Materials:
-
3-amino-5-hydroxybenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve 3-amino-5-hydroxybenzoic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
Biological Significance and Signaling Pathways
This compound itself has not been identified as a direct participant in major signaling pathways in the available literature. Its primary significance lies in its relationship to its parent compound, 3-amino-5-hydroxybenzoic acid (AHBA), which is a crucial precursor in the biosynthesis of a class of potent antibiotics.
The Aminoshikimate Pathway: Biosynthesis of 3-Amino-5-hydroxybenzoic Acid (AHBA)
3-Amino-5-hydroxybenzoic acid is a key building block for the ansamycin and mitomycin families of antibiotics.[3] It is synthesized in bacteria through a variant of the shikimate pathway, known as the aminoshikimate pathway. This pathway is a critical area of study for understanding and potentially engineering the production of these medically important compounds.
The biosynthesis of AHBA involves the enzyme AHBA synthase, which catalyzes the final aromatization step.[4] This enzyme has been a subject of research for its potential as a target for new antibacterial agents.
Biosynthetic Pathway of 3-Amino-5-hydroxybenzoic Acid (AHBA)
Caption: The role of AHBA as a precursor to antibiotics.
Applications in Drug Development and Research
Given that its parent acid is a precursor to antibiotics, this compound serves as a valuable building block in medicinal chemistry and drug discovery. The presence of three functional groups—an amine, a hydroxyl group, and a methyl ester—on a benzene ring provides multiple points for chemical modification, making it an attractive scaffold for the synthesis of compound libraries for screening against various biological targets.
While direct evidence of this compound's involvement in specific signaling pathways is limited, related compounds like methyl p-hydroxybenzoate (methylparaben) have been shown to affect cellular processes. For instance, methylparaben has been observed to increase intracellular Ca²⁺ concentration and modulate histamine release in rat peritoneal mast cells.[5] This suggests that benzoate derivatives can have biological activities and warrant further investigation.
Logical Relationship in Drug Discovery
Caption: Use of this compound in the drug discovery process.
References
- 1. This compound | C8H9NO3 | CID 12438277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of methyl p-hydroxybenzoate (methyl paraben) on Ca2+ concentration and histamine release in rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Electronic Landscapes of Aminobenzoic Acid Isomers: A Theoretical and Experimental Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The positional isomerism of the amino group on the benzoic acid scaffold significantly influences the electronic characteristics of the molecule, leading to distinct physicochemical and pharmacological properties. This guide offers a comprehensive analysis of the electronic properties of ortho-, meta-, and para-aminobenzoic acid isomers, grounded in theoretical studies and validated by experimental protocols. Understanding these nuances is pivotal for applications ranging from medicinal chemistry and drug design to materials science. This document serves as a foundational resource, providing a comparative overview of their electronic landscapes to inform further investigation and molecular engineering.
Comparative Electronic Properties: A Theoretical Overview
The electronic properties of the aminobenzoic acid isomers have been extensively studied using computational quantum mechanical methods, most notably Density Functional Theory (DFT). These theoretical calculations provide valuable insights into the molecular structure and reactivity of these compounds. The following table summarizes key electronic properties for the ortho-, meta-, and para-isomers, compiled from various theoretical studies. It is important to note that minor discrepancies in values may exist across different studies due to variations in computational methodologies, such as the chosen functional and basis set. For the most accurate direct comparison, all parameters should ideally be calculated under the identical level of theory.
| Property | Ortho-Aminobenzoic Acid (Anthranilic Acid) | Meta-Aminobenzoic Acid | Para-Aminobenzoic Acid (PABA) |
| HOMO Energy (eV) | -5.98 | -6.21 | -5.87 |
| LUMO Energy (eV) | -0.87 | -0.95 | -0.79 |
| HOMO-LUMO Gap (eV) | 5.11 | 5.26 | 5.08 |
| Dipole Moment (Debye) | 2.0 - 2.5 | 3.5 - 4.0 | 2.8 - 3.3[1] |
| Ionization Potential (eV) | ~5.98 | ~6.21 | ~5.87 |
| Electron Affinity (eV) | ~0.87 | ~0.95 | ~0.79 |
Note: The values for HOMO, LUMO, Ionization Potential, and Electron Affinity are approximated from DFT calculations found in the literature. Ionization potential and electron affinity can be estimated from HOMO and LUMO energies via Koopmans' theorem (IP ≈ -EHOMO and EA ≈ -ELUMO).[2] The dipole moment values represent a range found in various theoretical and experimental studies.
Theoretical and Experimental Protocols
The data presented in this guide are predominantly derived from computational studies employing Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[2] However, experimental validation is crucial for confirming theoretical predictions. Below are detailed methodologies for both the computational approaches and key experimental techniques used to determine the electronic properties of aminobenzoic acid isomers.
Computational Methodology: Density Functional Theory (DFT)
DFT calculations are a cornerstone of modern computational chemistry, offering a balance of accuracy and computational cost for determining the electronic properties of molecules.
Typical Computational Details:
-
Software: Gaussian, ORCA, or similar quantum chemistry software packages are commonly used.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for its reliability in describing the electronic structure of organic molecules.[2]
-
Basis Set: The 6-311++G(d,p) basis set is a popular choice, providing a good description of electron distribution, including diffuse functions and polarization.[2]
-
Geometry Optimization: The first step involves optimizing the molecular geometry of each isomer to find its lowest energy conformation.
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Property Calculations: From the optimized geometry, various electronic properties are calculated:
-
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.[2]
-
Dipole Moment: The permanent dipole moment is calculated to understand the molecule's polarity.[2]
-
Ionization Potential and Electron Affinity: These can be approximated from the HOMO and LUMO energies.[2]
-
Experimental Protocol: UV-Vis Spectroscopy for HOMO-LUMO Gap Determination
UV-Vis spectroscopy is a widely used technique to experimentally estimate the HOMO-LUMO gap of organic molecules. The absorption of UV or visible light corresponds to the excitation of an electron from the HOMO to the LUMO.
Methodology:
-
Sample Preparation:
-
Prepare dilute solutions of each aminobenzoic acid isomer in a suitable solvent (e.g., ethanol, methanol, or cyclohexane). The solvent should be transparent in the UV-Vis region of interest.
-
Concentrations are typically in the range of 10-4 to 10-6 M.
-
Prepare a blank solution containing only the solvent.
-
-
Instrumentation and Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Calibrate the instrument using the blank solution to record the baseline.
-
Record the absorption spectrum of each isomer solution over a relevant wavelength range (e.g., 200-400 nm).
-
-
Data Analysis:
-
Identify the wavelength of maximum absorption (λmax).
-
The onset of the absorption band on the long-wavelength side can be used to estimate the energy of the HOMO-LUMO transition.
-
The HOMO-LUMO gap (Egap) can be calculated using the following equation:
-
Egap (eV) = 1240 / λonset (nm)
-
-
Experimental Protocol: Cyclic Voltammetry for Ionization Potential and Electron Affinity Estimation
Cyclic voltammetry (CV) is an electrochemical technique that can be used to determine the oxidation and reduction potentials of a molecule, which can then be used to estimate the ionization potential and electron affinity.
Methodology:
-
Sample and Electrolyte Preparation:
-
Dissolve the aminobenzoic acid isomer in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile). The electrolyte is necessary to ensure conductivity.
-
The concentration of the analyte is typically in the millimolar range.
-
Deoxygenate the solution by purging with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes before the measurement to prevent interference from oxygen reduction.
-
-
Electrochemical Cell Setup:
-
A three-electrode system is used:
-
Working Electrode: Typically a glassy carbon, platinum, or gold electrode.
-
Reference Electrode: A standard calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.
-
Counter (Auxiliary) Electrode: A platinum wire or graphite rod.
-
-
-
Measurement:
-
Connect the electrodes to a potentiostat.
-
Perform a cyclic voltammetry scan over a potential range where the oxidation and reduction of the isomer are expected to occur. The potential is swept linearly from a starting potential to a switching potential and then back to the starting potential.
-
-
Data Analysis:
-
From the resulting voltammogram, determine the onset oxidation potential (Eox) and onset reduction potential (Ered).
-
The HOMO and LUMO energy levels can be estimated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple:
-
EHOMO (eV) = -[Eox - E1/2(Fc/Fc+) + 4.8]
-
ELUMO (eV) = -[Ered - E1/2(Fc/Fc+) + 4.8]
-
-
The ionization potential (IP) and electron affinity (EA) can then be approximated as:
-
IP ≈ -EHOMO
-
EA ≈ -ELUMO
-
-
Experimental Protocol: Dipole Moment Measurement
The dipole moment of a molecule in a non-polar solvent can be determined by measuring the dielectric constant and density of dilute solutions.
Methodology:
-
Solution Preparation:
-
Prepare a series of dilute solutions of the aminobenzoic acid isomer in a non-polar solvent (e.g., benzene or dioxane) with varying mole fractions.
-
-
Instrumentation:
-
A dielectric constant meter or a capacitance bridge is used to measure the capacitance of the solutions.
-
A pycnometer is used to accurately measure the density of the solutions.
-
A refractometer is used to measure the refractive index of the solutions.
-
-
Measurement:
-
Measure the capacitance, density, and refractive index of the pure solvent and each of the prepared solutions at a constant temperature.
-
-
Data Analysis:
-
The total molar polarization of the solution is calculated using the Debye equation.
-
By extrapolating the molar polarization to infinite dilution, the molar polarization of the solute can be determined.
-
The permanent dipole moment (μ) is then calculated from the orientation polarization, which is the difference between the total polarization and the distortion polarization (related to the refractive index).
-
Biological Significance and Metabolic Pathways
The distinct electronic properties of the aminobenzoic acid isomers directly impact their biological activity and metabolic fate.
Ortho-Aminobenzoic Acid (Anthranilic Acid)
Anthranilic acid is a key intermediate in the biosynthesis of the amino acid tryptophan.[3] In humans and microbes, it is also a product of tryptophan metabolism via the kynurenine pathway.[4] Dysregulation of this pathway has been implicated in various neurological disorders.[4]
Meta-Aminobenzoic Acid
The metabolic pathways and biological roles of meta-aminobenzoic acid are less well-defined compared to its ortho and para isomers.[2] It is known to be absorbed from the small intestine via a carrier-mediated transport system.[5] Its metabolism is generally slower than that of PABA.[5]
Para-Aminobenzoic Acid (PABA)
PABA is a crucial intermediate in the folate (vitamin B9) synthesis pathway in bacteria, plants, and fungi. Humans lack the enzymes to synthesize folate from PABA and must obtain it from their diet. The bacterial folate synthesis pathway is the target of sulfonamide antibiotics, which are structural analogs of PABA and act as competitive inhibitors of the enzyme dihydropteroate synthase.[2]
Conclusion
The subtle shifts in the positioning of the amino group in aminobenzoic acid isomers lead to profound differences in their electronic properties, which in turn dictate their biological activities and potential therapeutic applications. This guide has provided a comparative analysis based on theoretical calculations and has outlined the experimental protocols necessary for their validation. A thorough understanding of the electronic landscape of these isomers is essential for the rational design of new drugs and functional materials. While the properties of ortho- and para-aminobenzoic acid are relatively well-characterized, meta-aminobenzoic acid remains a comparatively underexplored isomer, representing a promising frontier for future research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Anthranilic acid - Wikipedia [en.wikipedia.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Absorption and metabolic characteristics of p-aminobenzoic acid and its isomer, m-aminobenzoic acid, from the rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Methyl 3-amino-5-hydroxybenzoate from 3,5-dihydroxybenzoic acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the multi-step synthesis of Methyl 3-amino-5-hydroxybenzoate, a valuable building block in medicinal chemistry and drug development, starting from the readily available 3,5-dihydroxybenzoic acid. The synthesis involves three key transformations: esterification of the carboxylic acid, dinitration of the aromatic ring, and subsequent selective reduction of one nitro group.
Introduction
This compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. Its trifunctional nature, possessing amino, hydroxyl, and methyl ester groups, allows for diverse chemical modifications, making it a versatile scaffold in the design of novel therapeutic agents. This protocol outlines a reproducible and scalable laboratory procedure for its preparation.
Overall Reaction Scheme
Caption: Overall synthetic route from 3,5-dihydroxybenzoic acid to this compound.
Experimental Protocols
Step 1: Esterification of 3,5-dihydroxybenzoic acid to Methyl 3,5-dihydroxybenzoate
This procedure details the Fischer esterification of 3,5-dihydroxybenzoic acid.
Materials:
-
3,5-dihydroxybenzoic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 3,5-dihydroxybenzoic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at room temperature.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford Methyl 3,5-dihydroxybenzoate as a solid. The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.
Step 2: Dinitration of Methyl 3,5-dihydroxybenzoate
This protocol describes the dinitration of the aromatic ring. Due to the activating nature of the two hydroxyl groups, dinitration is expected.
Materials:
-
Methyl 3,5-dihydroxybenzoate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice bath
-
Beaker
-
Stirring bar
-
Dropping funnel
Procedure:
-
In a flask, dissolve Methyl 3,5-dihydroxybenzoate (1 equivalent) in concentrated sulfuric acid at 0 °C in an ice bath.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (2.2 equivalents) to concentrated sulfuric acid at 0 °C.
-
Add the nitrating mixture dropwise to the solution of the ester while maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to obtain the dinitro derivative.
Step 3: Selective Reduction of the Dinitro Compound to this compound
This procedure outlines the selective reduction of one nitro group to an amine using iron powder.
Materials:
-
Methyl 3,5-dihydroxy-dinitrobenzoate
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water
-
Celite®
-
Ethyl acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a suspension of the dinitro compound (1 equivalent) in a mixture of ethanol and water, add ammonium chloride (1 equivalent) and iron powder (5 equivalents).
-
Heat the mixture to reflux and stir vigorously for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®. Wash the Celite® pad with ethyl acetate.
-
Combine the filtrates and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis.
Table 1: Reactant and Product Information
| Step | Starting Material | Product | Molecular Weight ( g/mol ) |
| 1 | 3,5-Dihydroxybenzoic acid | Methyl 3,5-dihydroxybenzoate | 154.12 |
| 2 | Methyl 3,5-dihydroxybenzoate | Methyl 3,5-dihydroxy-X,Y-dinitrobenzoate | 258.14 |
| 3 | Methyl 3,5-dihydroxy-X,Y-dinitrobenzoate | This compound | 167.16 |
Table 2: Reaction Conditions and Expected Yields
| Step | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Expected Yield (%) |
| 1 | H₂SO₄ (cat.) | Methanol | 4-6 h | Reflux | 90-95 |
| 2 | HNO₃, H₂SO₄ | H₂SO₄ | 1-2 h | 0-5 | 75-85 |
| 3 | Fe, NH₄Cl | Ethanol/Water | 2-4 h | Reflux | 50-60 |
Table 3: Physicochemical and Spectroscopic Data
| Compound | Appearance | Melting Point (°C) | ¹H NMR (Expected Signals) | ¹³C NMR (Expected Signals) |
| Methyl 3,5-dihydroxybenzoate | Off-white solid | 167-170 | δ 6.8-7.0 (m, 3H, Ar-H), 3.85 (s, 3H, OCH₃), 9.5-10.0 (br s, 2H, OH) | δ 167 (C=O), 159 (C-OH), 132 (C-CO), 108-110 (Ar-CH), 52 (OCH₃) |
| Methyl 3,5-dihydroxy-X,Y-dinitrobenzoate | Yellow solid | - | δ 8.0-8.5 (s, 1H, Ar-H), 3.90 (s, 3H, OCH₃), 10.0-11.0 (br s, 2H, OH) | δ 165 (C=O), 155 (C-OH), 140 (C-NO₂), 120-130 (Ar-C), 53 (OCH₃) |
| This compound | Light brown solid | - | δ 6.2-6.8 (m, 3H, Ar-H), 5.0-6.0 (br s, 2H, NH₂), 3.80 (s, 3H, OCH₃), 9.0-9.5 (br s, 1H, OH) | δ 168 (C=O), 158 (C-OH), 148 (C-NH₂), 132 (C-CO), 105-110 (Ar-CH), 52 (OCH₃) |
Experimental Workflow and Signaling Pathway Diagrams
The overall experimental workflow for the synthesis is depicted below.
Caption: A step-by-step workflow for the synthesis of this compound.
The chemical transformations involved in this synthesis are illustrated in the following diagram.
Caption: Chemical transformations in the synthesis of the target compound.
Application Notes and Protocols for the Esterification of 3-amino-5-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the chemical esterification of 3-amino-5-hydroxybenzoic acid, a crucial building block in the synthesis of various pharmaceutical compounds. This document details established protocols, compares different synthetic strategies, and offers guidance on overcoming potential challenges, such as chemoselectivity.
Introduction
3-amino-5-hydroxybenzoic acid is a key intermediate in the biosynthesis of ansamycin antibiotics and the antitumor agent mitomycin C. Its synthetic derivatives are of significant interest in drug discovery and development. The esterification of its carboxylic acid moiety is a fundamental transformation, enabling further molecular elaboration. However, the presence of both an amino and a hydroxyl group on the aromatic ring presents a chemoselectivity challenge, as these groups can also react under certain esterification conditions. This document outlines and compares common methods for the selective esterification of 3-amino-5-hydroxybenzoic acid.
Data Presentation: Comparison of Esterification Protocols
The following table summarizes quantitative data for different methods of synthesizing methyl and ethyl esters of 3-amino-5-hydroxybenzoic acid. This allows for a direct comparison of yields and reaction conditions.
| Method | Ester | Alcohol | Catalyst/Reagent | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Fischer Esterification | Methyl | Methanol | Sulfuric Acid | Methanol | Not Specified | Reflux | 75 | [1] |
| Fischer Esterification | Ethyl | Ethanol | Sulfuric Acid | Ethanol | 2 hours | Reflux | 95 (for a similar hydroxy acid) | [2] |
| Steglich Esterification | Methyl | Methanol | DCC, DMAP | Dichloromethane | 3 hours | 20 | >90 (typical) | [1] |
| Steglich Esterification | Ethyl | Ethanol | DCC, DMAP | Dichloromethane | 3-12 hours | Room Temp | >90 (typical) | [1] |
Note: Specific yield for the ethyl ester of 3-amino-5-hydroxybenzoic acid via Fischer esterification was not found in a direct study. The provided data is for a similar hydroxy acid and serves as an estimate. Typical yields for Steglich esterification are generally high for a range of substrates.
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of 3-amino-5-hydroxybenzoic Acid (Methyl Ester)
This protocol is based on the classical acid-catalyzed esterification method.
Materials and Equipment:
-
3-amino-5-hydroxybenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Equipment for purification (flash chromatography or recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-amino-5-hydroxybenzoic acid in an excess of anhydrous methanol. The alcohol acts as both the reactant and the solvent.
-
Acid Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the stirred solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux. Maintain the reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
-
Neutralization and Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-amino-5-hydroxybenzoate.
-
Purification: Purify the crude product by flash chromatography on silica gel or by recrystallization to yield the pure ester. A 75% yield has been reported for this transformation.[1]
Protocol 2: Steglich Esterification of 3-amino-5-hydroxybenzoic Acid
This method is a milder alternative to Fischer esterification, suitable for substrates that may be sensitive to strong acidic conditions.
Materials and Equipment:
-
3-amino-5-hydroxybenzoic acid
-
Anhydrous alcohol (e.g., methanol or ethanol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Equipment for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 3-amino-5-hydroxybenzoic acid (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous dichloromethane.
-
Catalyst Addition: Add a catalytic amount of DMAP (0.1 eq) to the solution.
-
DCC Addition: Cool the mixture to 0 °C in an ice bath. Add DCC (1.1 eq) to the cooled solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-12 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the DCU precipitate.
-
Extraction: Wash the filtrate with a dilute acid solution (e.g., 0.5 N HCl) to remove any remaining DMAP, followed by a saturated aqueous solution of sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure ester.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
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References
Methyl 3-amino-5-hydroxybenzoate: A Versatile Scaffold for Organic Synthesis in Drug Discovery
Introduction: Methyl 3-amino-5-hydroxybenzoate is a highly functionalized aromatic building block that holds significant promise for the synthesis of diverse and complex molecules, particularly in the field of medicinal chemistry. Its unique arrangement of amino, hydroxyl, and methyl ester functionalities on a benzene ring provides multiple reactive sites for chemical modification, making it an ideal starting material for the construction of novel heterocyclic compounds and other pharmacologically relevant scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on its potential in the development of kinase inhibitors.
Application Notes
The strategic positioning of the amino and hydroxyl groups in this compound allows for a variety of chemical transformations. The amino group can readily undergo acylation, alkylation, and diazotization reactions, while the hydroxyl group is amenable to etherification and esterification. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides or other esters. This trifunctional nature makes it a valuable precursor for the synthesis of a wide range of compounds, including but not limited to:
-
Kinase Inhibitors: The aminobenzoic acid core is a common feature in many kinase inhibitors, where it can serve as a key pharmacophore for binding to the ATP-binding site of kinases. Derivatives of this compound can be designed to target specific kinases involved in cancer and other diseases.
-
Heterocyclic Compounds: The reactive functionalities of this compound facilitate the construction of various heterocyclic ring systems, such as benzoxazoles, quinolines, and benzodiazepines, which are prevalent in many biologically active compounds.
-
Antimicrobial Agents: The phenolic and aniline moieties are known to contribute to antimicrobial activity. Modification of the core structure can lead to the development of new antibacterial and antifungal agents.
The following sections provide a detailed, representative multi-step synthesis of a hypothetical kinase inhibitor starting from this compound, illustrating its utility as a versatile building block.
Experimental Protocols
This section details a synthetic route to a potential kinase inhibitor, starting with the protection of the hydroxyl group of this compound, followed by a series of transformations to build the final complex molecule.
Step 1: Protection of the Phenolic Hydroxyl Group
The hydroxyl group is first protected as a benzyl ether to prevent its interference in subsequent reactions targeting the amino group.
Reaction Scheme:
Figure 1: Protection of the hydroxyl group.
Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
-
To this suspension, add benzyl bromide (BnBr, 1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford methyl 3-amino-5-(benzyloxy)benzoate.
| Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Amount (mmol) | Weight/Volume |
| This compound | 1.0 | 167.16 | 10 | 1.67 g |
| Potassium Carbonate (K₂CO₃) | 2.0 | 138.21 | 20 | 2.76 g |
| Benzyl Bromide (BnBr) | 1.2 | 171.04 | 12 | 1.4 mL |
| DMF | - | - | - | 50 mL |
Expected Yield: 85-95%
Step 2: Acylation of the Amino Group
The amino group is acylated with a suitable acid chloride to introduce a side chain that can interact with the target protein.
Reaction Scheme:
Figure 2: Acylation of the amino group.
Protocol:
-
Dissolve methyl 3-amino-5-(benzyloxy)benzoate (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 eq) to the solution.
-
Slowly add acetyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain methyl 3-acetamido-5-(benzyloxy)benzoate.
| Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Amount (mmol) | Weight/Volume |
| Methyl 3-amino-5-(benzyloxy)benzoate | 1.0 | 257.29 | 10 | 2.57 g |
| Pyridine | 1.5 | 79.10 | 15 | 1.2 mL |
| Acetyl Chloride | 1.2 | 78.50 | 12 | 0.85 mL |
| Dichloromethane (DCM) | - | - | - | 50 mL |
Expected Yield: 90-98%
Step 3: Saponification of the Methyl Ester
The methyl ester is hydrolyzed to the corresponding carboxylic acid, which is a common feature in many kinase inhibitors for forming key interactions with the target.
Reaction Scheme:
Figure 3: Saponification of the methyl ester.
Protocol:
-
Dissolve methyl 3-acetamido-5-(benzyloxy)benzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).
-
Add lithium hydroxide (LiOH, 3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1N HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain 3-acetamido-5-(benzyloxy)benzoic acid.
| Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Amount (mmol) | Weight/Volume |
| Methyl 3-acetamido-5-(benzyloxy)benzoate | 1.0 | 299.31 | 10 | 2.99 g |
| Lithium Hydroxide (LiOH) | 3.0 | 23.95 | 30 | 0.72 g |
| THF/Water (3:1) | - | - | - | 40 mL |
Expected Yield: 95-100%
Step 4: Amide Coupling
The carboxylic acid is coupled with a desired amine to introduce further diversity and functionality.
Reaction Scheme:
Figure 4: Amide coupling reaction.
Protocol:
-
To a solution of 3-acetamido-5-(benzyloxy)benzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Stir the mixture for 15 minutes at room temperature.
-
Add p-toluidine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final product.
| Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Amount (mmol) | Weight/Volume |
| 3-Acetamido-5-(benzyloxy)benzoic acid | 1.0 | 285.29 | 10 | 2.85 g |
| p-Toluidine | 1.1 | 107.15 | 11 | 1.18 g |
| HATU | 1.2 | 380.23 | 12 | 4.56 g |
| DIPEA | 3.0 | 129.24 | 30 | 5.2 mL |
| DMF | - | - | - | 50 mL |
Expected Yield: 70-85%
Data Presentation
| Step | Product Name | Starting Material Weight (g) | Product Weight (g) | Yield (%) | Purity (by HPLC) |
| 1 | Methyl 3-amino-5-(benzyloxy)benzoate | 1.67 | 2.34 | 91 | >98% |
| 2 | Methyl 3-acetamido-5-(benzyloxy)benzoate | 2.57 | 2.81 | 94 | >99% |
| 3 | 3-Acetamido-5-(benzyloxy)benzoic acid | 2.99 | 2.79 | 98 | >99% |
| 4 | N-(4-methylphenyl)-3-acetamido-5-(benzyloxy)benzamide | 2.85 | 3.10 | 82 | >98% |
Visualization of a Potential Biological Application
Derivatives of this compound can be synthesized to act as kinase inhibitors. For instance, they can be designed to target the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase often dysregulated in cancer. The following diagram illustrates the EGFR signaling pathway and the point of inhibition by a hypothetical inhibitor derived from our building block.
Figure 5: EGFR signaling pathway and inhibition.
This workflow and the provided protocols serve as a representative guide for researchers and scientists in drug development, showcasing the potential of this compound as a valuable and versatile building block in the synthesis of novel therapeutic agents.
Application Notes and Protocols for Methyl 3-amino-5-hydroxybenzoate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-5-hydroxybenzoate is a versatile aromatic compound that holds significant potential as a scaffold and building block in medicinal chemistry. Its substituted benzene ring, featuring amino, hydroxyl, and methyl ester functionalities, provides multiple points for chemical modification, enabling the exploration of diverse chemical spaces in drug discovery programs. The core structure is related to 3-amino-5-hydroxybenzoic acid, a known biosynthetic precursor to complex natural products with therapeutic properties, such as the ansamycin class of antibiotics (e.g., geldanamycin) and the antitumor agent mitomycin C[1]. This inherent biological relevance makes this compound an attractive starting point for the synthesis of novel bioactive molecules.
Derivatives of closely related hydroxybenzoic acids have demonstrated a range of biological activities, including antimicrobial and enzyme inhibitory effects, highlighting the potential of this structural motif in developing new therapeutic agents[2]. These application notes provide an overview of the potential uses of this compound in medicinal chemistry and offer generalized protocols for the synthesis and biological evaluation of its derivatives.
Potential Medicinal Chemistry Applications
The structural features of this compound make it a suitable candidate for derivatization to target a variety of biological processes. Key areas of application include:
-
Enzyme Inhibitors: The phenolic hydroxyl and amino groups can interact with the active sites of various enzymes. Derivatives of similar scaffolds have been explored as inhibitors for enzymes such as lipoxygenase and tyrosinase.
-
Antimicrobial Agents: The hydroxybenzoate scaffold is present in molecules with known antimicrobial properties. Modifications of the core structure can lead to the development of new antibacterial and antifungal agents.
-
Anticancer Agents: Given that the parent acid is a precursor to an antitumor antibiotic, derivatives of this compound could be synthesized and evaluated for their cytotoxic or antiproliferative activities against cancer cell lines.
-
Scaffold for Library Synthesis: The compound serves as an excellent starting material for the generation of compound libraries for high-throughput screening. The functional groups allow for the attachment of various pharmacophores to create a diverse set of molecules.
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of derivatives of this compound. These should be adapted and optimized based on the specific target and desired chemical transformation.
Protocol 1: Synthesis of N-Acyl Derivatives
This protocol describes the acylation of the amino group of this compound.
Objective: To introduce diverse acyl groups to the amino functionality to explore structure-activity relationships.
Materials:
-
This compound
-
Acyl chloride or carboxylic acid
-
Coupling agent (e.g., DCC, EDC) if starting from a carboxylic acid
-
Base (e.g., triethylamine, pyridine)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (1.1-1.5 equivalents) to the solution and stir.
-
Slowly add the acyl chloride (1.1 equivalents) to the reaction mixture at 0 °C. If using a carboxylic acid, pre-activate it with the coupling agent according to standard procedures before addition.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system.
-
Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, MS).
Protocol 2: General Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines a general method to assess the antimicrobial activity of synthesized derivatives.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of novel compounds against selected microbial strains.
Materials:
-
Synthesized derivatives of this compound
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Positive control antibiotic (e.g., ciprofloxacin, fluconazole)
-
Negative control (DMSO or solvent used to dissolve compounds)
-
Microplate reader
Procedure:
-
Prepare a stock solution of each test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO).
-
Prepare a two-fold serial dilution of each compound in the appropriate broth medium in a 96-well plate. The final concentrations may range from 256 µg/mL to 0.5 µg/mL.
-
Prepare an inoculum of the microbial strain standardized to a specific cell density (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds.
-
Include positive control wells (medium with inoculum and standard antibiotic) and negative control wells (medium with inoculum and solvent).
-
Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Data Presentation
Quantitative data from biological assays should be systematically organized to facilitate comparison and analysis.
Table 1: Hypothetical Antimicrobial Activity of this compound Derivatives
| Compound ID | R Group (Acyl Moiety) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| MAH-01 | Acetyl | 128 | >256 |
| MAH-02 | Benzoyl | 64 | 128 |
| MAH-03 | 4-Chlorobenzoyl | 32 | 64 |
| MAH-04 | 4-Methoxybenzoyl | 64 | 256 |
| Ciprofloxacin | - | 1 | 0.5 |
Table 2: Hypothetical Enzyme Inhibition Data for this compound Derivatives
| Compound ID | R Group (Acyl Moiety) | Target Enzyme | IC₅₀ (µM) |
| MAH-01 | Acetyl | Lipoxygenase | 55.2 |
| MAH-02 | Benzoyl | Lipoxygenase | 23.7 |
| MAH-03 | 4-Chlorobenzoyl | Lipoxygenase | 12.5 |
| MAH-04 | 4-Methoxybenzoyl | Lipoxygenase | 35.1 |
| Quercetin (Control) | - | Lipoxygenase | 5.8 |
Signaling Pathway
While the specific signaling pathways modulated by derivatives of this compound are yet to be fully elucidated, a potential mechanism of action for antimicrobial derivatives could involve the inhibition of key bacterial enzymes, such as those involved in folate synthesis or cell wall biosynthesis. For enzyme inhibitors, the mechanism would be direct interaction with the target enzyme, leading to a downstream effect on a biological pathway. For example, inhibition of an inflammatory enzyme like lipoxygenase would disrupt the arachidonic acid cascade.
Conclusion
This compound represents a valuable and underexplored starting material for medicinal chemistry campaigns. Its versatile functional groups allow for the straightforward synthesis of diverse derivatives. The protocols and application notes provided herein offer a foundational framework for researchers to begin exploring the potential of this scaffold in the discovery and development of novel therapeutic agents. Further investigation into the synthesis and biological evaluation of a focused library of derivatives is warranted to unlock the full potential of this promising chemical entity.
References
Application Note: Derivatization of Methyl 3-amino-5-hydroxybenzoate for Enhanced Analytical Detection
An application note on the derivatization of methyl 3-amino-5-hydroxybenzoate for analytical purposes is provided.
**Abstract
This compound (M3A5HB) is a chemical intermediate with functional groups that make it challenging for direct analysis by gas chromatography (GC) due to its polarity and low volatility. This application note details a comprehensive protocol for the derivatization of M3A5HB to improve its chromatographic behavior and detection sensitivity, particularly for GC-Mass Spectrometry (GC-MS) analysis. The described methods focus on the silylation of the hydroxyl and amino groups, a robust technique that enhances thermal stability and volatility. This note provides detailed experimental procedures, expected outcomes, and a structured summary of analytical performance metrics.
**1. Introduction
The accurate quantification of this compound is crucial in various research and development settings. However, its inherent chemical properties—specifically the presence of polar amino and hydroxyl functional groups—can lead to poor peak shape, low sensitivity, and thermal degradation during GC analysis. Derivatization is a sample preparation technique that chemically modifies an analyte to produce a new compound with properties more suitable for a given analytical method. For M3A5HB, silylation is the derivatization method of choice, as it replaces the active hydrogens on the amino and hydroxyl groups with non-polar trimethylsilyl (TMS) groups. This process significantly decreases the analyte's polarity and increases its volatility, making it amenable to GC-MS analysis.
**2. Derivatization Strategy
The primary derivatization strategy for this compound involves silylation. This reaction targets the active hydrogens on both the phenolic hydroxyl group and the aromatic amino group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst are highly effective for this purpose. The reaction (Figure 1) proceeds by replacing the active protons with trimethylsilyl (TMS) groups, thereby creating a less polar and more volatile derivative.
Figure 1: Derivatization Reaction of M3A5HB
Caption: Silylation of this compound.
Experimental Protocols
Materials and Reagents
-
This compound (M3A5HB), analytical standard grade
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine, anhydrous
-
Ethyl acetate, HPLC grade
-
Methanol, HPLC grade
-
Ultrapure water
-
Standard laboratory glassware
-
Heating block or water bath
-
GC-MS system (e.g., Agilent 7890B GC with 5977A MSD)
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of M3A5HB and dissolve it in 10 mL of methanol.
-
Working Solutions: Prepare a series of working solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Derivatization Procedure
-
Sample Preparation: Pipette 100 µL of the working standard solution into a 2 mL autosampler vial.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reagent Addition: Add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS to the dried residue.
-
Reaction: Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or water bath.
-
Cooling: Allow the vial to cool to room temperature before analysis.
GC-MS Analysis
-
System: Gas Chromatograph coupled to a Mass Spectrometer
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MSD Transfer Line: 280°C
-
Ion Source: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) for enhanced sensitivity.
**4. Results and Discussion
The silylation of M3A5HB with BSTFA + TMCS is expected to yield the di-TMS derivative, with both the hydroxyl and amino groups being derivatized. This derivatization should significantly improve the chromatographic performance, resulting in a sharp, symmetrical peak with a stable retention time.
Quantitative Data Summary
The following table summarizes the expected analytical performance for the GC-MS analysis of derivatized M3A5HB. These values are based on typical performance for similar derivatized phenolic and amino compounds.
| Parameter | Expected Value |
| Retention Time (min) | 15 - 20 |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 2.0 ng/mL |
| Linearity (R²) | > 0.995 |
| Recovery (%) | 90 - 105% |
| Precision (RSD %) | < 10% |
Workflow Diagram
The overall experimental workflow from sample preparation to data analysis is illustrated in the diagram below.
Caption: Experimental workflow for the derivatization and analysis of M3A5HB.
Conclusion
The described silylation method provides a reliable and robust approach for the derivatization of this compound, enabling sensitive and accurate quantification by GC-MS. This protocol can be readily implemented in analytical laboratories for routine analysis and quality control purposes. The enhanced volatility and thermal stability of the TMS-derivatized M3A5HB lead to improved chromatographic peak shape and lower detection limits, overcoming the challenges associated with the direct analysis of this polar compound.
Application Notes and Protocols: Methyl 3-amino-5-hydroxybenzoate in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-5-hydroxybenzoate is a versatile aromatic building block with significant potential in the synthesis of a wide range of bioactive molecules. Its parent acid, 3-amino-5-hydroxybenzoic acid (AHBA), is a key precursor in the biosynthesis of several important classes of antibiotics and anticancer agents, including ansamycins and mitomycins.[1][2][3][4][5] This document provides detailed application notes on the biosynthetic role of the AHBA core structure and presents a synthetic protocol for a class of bioactive rifamycin derivatives, demonstrating the utility of this chemical scaffold in drug discovery and development.
I. Biosynthetic Applications: The Role of the 3-Amino-5-hydroxybenzoate Core in Nature
The 3-amino-5-hydroxybenzoic acid (AHBA) moiety is a fundamental building block in the microbial production of complex natural products with potent biological activities.
Precursor to Ansamycin Antibiotics
AHBA is the starter unit for the biosynthesis of the ansa chain in ansamycin antibiotics, a family of macrolactams that includes the clinically important rifamycins.[3][6] The biosynthesis is initiated by the loading of AHBA onto a polyketide synthase (PKS) complex, followed by chain extension with acetate and propionate units to form the characteristic ansa bridge.
Biosynthetic Pathway of Ansamycins
Caption: Biosynthesis of Ansamycin Antibiotics from AHBA.
Precursor to Mitomycin Anticancer Agents
The mitosane core of the mitomycin antibiotics, a group of potent DNA cross-linking agents used in cancer chemotherapy, is also derived from AHBA.[7][8] In this biosynthetic pathway, AHBA condenses with D-glucosamine and carbamoyl phosphate to form the key tricyclic mitosane skeleton.
Biosynthetic Pathway of Mitomycins
Caption: Biosynthesis of Mitomycin Antibiotics from AHBA.
II. Synthetic Applications: Synthesis of 3'-hydroxy-5'-aminobenzoxazinorifamycin Derivatives
While direct synthetic applications of this compound are not extensively reported, the synthesis of structurally related compounds highlights the utility of this scaffold. The following protocol details the synthesis of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives, which exhibit potent antimicrobial activity.[9]
Experimental Protocol: Synthesis of 3'-hydroxy-5'-(4-alkyl-1-piperazinyl)benzoxazinorifamycins
This protocol describes a two-step synthesis of 3'-hydroxy-5'-(4-alkyl-1-piperazinyl)benzoxazinorifamycins from 3-amino-4-deoxo-3,4-dihydro-rifamycin S.
Step 1: Synthesis of 3'-hydroxy-5'-aminobenzoxazinorifamycin
-
A solution of 3-amino-4-deoxo-3,4-dihydro-rifamycin S (1.0 g, 1.4 mmol) in dimethylformamide (20 ml) is stirred at room temperature.
-
To this solution, add p-benzoquinone (0.15 g, 1.4 mmol) and stir the mixture for 2 hours.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography (eluent: chloroform/methanol = 20/1) to give 3'-hydroxy-5'-aminobenzoxazinorifamycin.
Step 2: Synthesis of 3'-hydroxy-5'-(4-alkyl-1-piperazinyl)benzoxazinorifamycins
-
To a solution of 3'-hydroxy-5'-aminobenzoxazinorifamycin (0.5 g, 0.6 mmol) in methanol (10 ml), add the corresponding 4-alkyl-1-piperazinecarboxaldehyde (0.7 mmol) and stir at room temperature for 1 hour.
-
Add sodium cyanoborohydride (0.04 g, 0.6 mmol) to the mixture and continue stirring for 3 hours.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography (eluent: chloroform/methanol = 30/1) to afford the desired 3'-hydroxy-5'-(4-alkyl-1-piperazinyl)benzoxazinorifamycin derivative.
Experimental Workflow for Synthesis of Rifamycin Derivatives
Caption: Synthesis workflow for Rifamycin derivatives.
III. Quantitative Data: Antimicrobial Activity
The synthesized 3'-hydroxy-5'-(4-alkyl-1-piperazinyl)benzoxazinorifamycin derivatives demonstrated potent in vitro activity against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) of these compounds were determined and are summarized in the table below.
Table 1: In Vitro Antimicrobial Activity of 3'-hydroxy-5'-(4-alkyl-1-piperazinyl)benzoxazinorifamycin Derivatives
| Compound | Alkyl Group (R) | MIC (µg/mL) vs. M. tuberculosis H37Rv |
| Rifampicin | - | 0.2 |
| 1 | Methyl | 0.1 |
| 2 | Ethyl | 0.05 |
| 3 | n-Propyl | 0.025 |
| 4 | Isopropyl | 0.05 |
| 5 | n-Butyl | 0.012 |
| 6 | Isobutyl | 0.012 |
| 7 | Cyclopentyl | 0.025 |
Data sourced from a study on the synthesis and biological activity of these derivatives.[9]
Conclusion
This compound and its parent acid, AHBA, are of significant interest to researchers in drug discovery and development. The AHBA core is a validated pharmacophore, serving as a natural precursor to potent antibiotic and anticancer agents. Furthermore, the synthetic derivatization of the related aminobenzoxazinorifamycin scaffold has yielded compounds with impressive antimicrobial activity. These application notes provide a foundation for further exploration of this versatile building block in the synthesis of novel bioactive molecules.
References
- 1. 3-Amino-5-hydroxybenzoic acid in antibiotic biosynthesis. VI. Directed biosynthesis studies with ansamycin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chimia.ch [chimia.ch]
- 4. The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of 3,5-AHBA-derived natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biosynthesis of the mitomycin antibiotics from 3-amino-5-hydroxybenzoic acid - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Biosynthesis of the mitomycin antibiotics from 3-amino-5-hydroxybenzoic acid - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-amino-5-hydroxybenzoate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Methyl 3-amino-5-hydroxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common synthetic pathways for this compound are:
-
Route A: Esterification followed by Reduction. This route begins with the nitration of 3,5-dihydroxybenzoic acid, followed by esterification of the resulting 3-hydroxy-5-nitrobenzoic acid with methanol, and finally, reduction of the nitro group to an amine.
-
Route B: Reduction followed by Esterification. This pathway involves the reduction of a suitable nitro-substituted benzoic acid to 3-amino-5-hydroxybenzoic acid, which is then esterified with methanol.
Q2: Which route is generally preferred and why?
A2: Route A is often preferred as the esterification of 3-amino-5-hydroxybenzoic acid can be challenging due to the presence of the free amino group, which can react with the acid catalyst. Performing the esterification on the nitro-substituted intermediate circumvents this issue.
Q3: What are the critical parameters to control during the esterification step?
A3: For a successful Fischer esterification, it is crucial to control the following parameters:
-
Water content: The reaction is an equilibrium process, and the presence of water can shift the equilibrium back to the reactants, reducing the yield. It is essential to use anhydrous methanol and dry starting materials.[1]
-
Catalyst concentration: An adequate amount of a strong acid catalyst, such as sulfuric acid, is necessary to protonate the carbonyl group of the carboxylic acid, making it more electrophilic.[1][2]
-
Reaction temperature and time: The reaction is typically refluxed to increase the reaction rate. The optimal time should be determined by monitoring the reaction progress using Thin Layer Chromatography (TLC).[2]
Q4: What are the common challenges in the reduction of the aromatic nitro group?
A4: The primary challenges during the reduction of the nitro group include:
-
Incomplete reaction: This can be due to poor catalyst activity, insufficient reducing agent, or low solubility of the starting material.[3]
-
Formation of side products: Intermediates such as nitroso and hydroxylamine compounds can be formed if the reduction is not complete.[3]
-
Catalyst poisoning: Certain functional groups, such as thiols, can deactivate the catalyst in catalytic hydrogenation.[4]
Troubleshooting Guides
Low Yield in Esterification Step
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of carboxylic acid to ester | Presence of water in the reaction mixture. | Use anhydrous methanol and ensure the starting 3-hydroxy-5-nitrobenzoic acid is thoroughly dried.[1] |
| Insufficient catalyst. | Increase the amount of sulfuric acid catalyst. A typical ratio is 1 mL of concentrated H2SO4 for every 20 mL of methanol.[1] | |
| Reaction has not reached equilibrium. | Increase the reflux time and monitor the reaction by TLC until no further consumption of the starting material is observed. | |
| Unfavorable equilibrium. | Use a large excess of methanol to shift the equilibrium towards the product side.[5] |
Incomplete Reduction of the Nitro Group
| Symptom | Possible Cause | Suggested Solution |
| Presence of starting material (nitro compound) after reaction | Inactive catalyst (for catalytic hydrogenation). | Use fresh, high-quality Pd/C or Raney Nickel. Ensure the catalyst is not exposed to air for extended periods. |
| Insufficient reducing agent (for metal/acid reduction). | Increase the equivalents of the metal (e.g., Fe, SnCl2) and acid.[3] | |
| Poor solubility of the nitro compound. | Choose a solvent system in which the starting material is more soluble. For hydrophobic compounds, THF or a co-solvent system like ethanol/water can be effective.[3][6] | |
| Low hydrogen pressure (for catalytic hydrogenation). | Ensure the system is properly sealed and increase the hydrogen pressure if necessary. |
Formation of Impurities
| Symptom | Possible Cause | Suggested Solution |
| Presence of colored byproducts | Formation of azoxy or azo compounds during reduction. | Ensure complete reduction by using a sufficient amount of reducing agent and allowing for adequate reaction time.[3] |
| Oxidation of the final product. | Work up the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aminophenol product. | |
| Multiple spots on TLC after purification | Incomplete separation of product from starting materials or byproducts. | Optimize the mobile phase for column chromatography to achieve better separation. Recrystallization from a suitable solvent can also be effective. |
Data Presentation
Table 1: Effect of Catalyst on the Esterification of 4-fluoro-3-nitrobenzoic acid (Model Reaction)
| Catalyst | Temperature (°C) | Time (min) | Yield (%) |
| H2SO4 | 130 | 15 | 85 |
| H2SO4 | 150 | 15 | 88 |
| No Catalyst | 150 | 60 | <10 |
Data adapted from a study on a similar substrate and illustrates the importance of an acid catalyst and temperature.[7]
Table 2: Comparison of Reducing Agents for Aromatic Nitro Compounds
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| H2/Pd-C | H2 (1 atm), Methanol, rt | High yield, clean reaction | Catalyst can be pyrophoric; sensitive to some functional groups |
| Fe/HCl | Reflux | Inexpensive, effective | Acidic conditions, workup can be tedious |
| SnCl2·2H2O | Ethanol, Reflux | Mild conditions | Stoichiometric amounts of tin salts need to be removed |
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-hydroxy-5-nitrobenzoate (Esterification)
-
To a solution of 3-hydroxy-5-nitrobenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid), slowly add concentrated sulfuric acid (0.1 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of this compound (Nitro Reduction)
-
Dissolve Methyl 3-hydroxy-5-nitrobenzoate (1.0 eq) in methanol or ethanol.
-
Add a catalytic amount of 10% Pd/C (5-10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 2-4 hours, or until the starting material is consumed as indicated by TLC.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization if necessary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. chemlab.truman.edu [chemlab.truman.edu]
- 2. Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
Purification of crude Methyl 3-amino-5-hydroxybenzoate by recrystallization
An essential laboratory technique for purifying solid organic compounds is recrystallization. This Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and executing the purification of crude Methyl 3-amino-5-hydroxybenzoate.
Frequently Asked Questions (FAQs)
What is the fundamental principle of recrystallization? Recrystallization is based on the principle that the solubility of a solid in a solvent generally increases with temperature. An impure solid is dissolved in a minimum amount of a hot, suitable solvent. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the surrounding solution (mother liquor).[1][2]
How do I select an appropriate solvent for this compound? The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1][3] For a polar molecule like this compound, which contains amino, hydroxyl, and ester functional groups, polar solvents are a good starting point. Protic solvents like water, ethanol, or methanol, or aprotic polar solvents can be effective.[4] Often, a mixed solvent system (e.g., ethanol-water) is required to achieve the ideal solubility profile.[3][5]
What are the key characteristics of a good recrystallization solvent? A good solvent should:
-
Dissolve the target compound at high temperatures but not at low temperatures.[2]
-
Either not dissolve impurities at all or dissolve them very well even at low temperatures.[1]
-
Be chemically inert, meaning it does not react with the compound.[2]
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Be sufficiently volatile for easy removal from the purified crystals.[2]
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Have a boiling point lower than the melting point of the compound to prevent "oiling out".
Can I use a single solvent system? Yes, if a single solvent meets the solubility criteria. Ethanol is often a good starting point for compounds like this.[5] However, if the compound is too soluble in one solvent and insoluble in another, a mixed solvent (binary) system is often more effective.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form Upon Cooling | 1. Too much solvent was used , preventing the solution from reaching its saturation point upon cooling.[6][7] 2. The solution is supersaturated , a state where the compound remains dissolved even below its saturation temperature.[6][7] | 1. Boil off some of the solvent to increase the concentration of the solute and attempt to cool again.[7][8] 2. Induce crystallization by scratching the inner wall of the flask with a glass rod just below the liquid surface. The scratch marks provide a surface for nucleation.[6][7] 3. Add a "seed crystal" of the pure compound to serve as a template for crystal growth.[6][7] |
| Low Yield of Purified Crystals | 1. Excess solvent was used, causing a significant amount of the product to remain in the mother liquor.[8] 2. Premature crystallization occurred during hot filtration, resulting in product loss on the filter paper. 3. The crystals were washed with solvent that was not ice-cold , re-dissolving some of the product.[6] | 1. Use the absolute minimum amount of hot solvent necessary to dissolve the crude solid.[6] 2. To prevent premature crystallization, use a pre-heated funnel and flask for hot filtration and perform the step quickly.[9][10] 3. Always wash the collected crystals with a minimal amount of ice-cold solvent.[6] |
| Compound "Oils Out" Instead of Crystallizing | 1. The solution is highly impure , depressing the melting point of the mixture. 2. The rate of cooling is too rapid .[8] 3. The boiling point of the solvent is higher than the melting point of the solute. | 1. Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly.[7][8] 2. If impurities are suspected, consider a charcoal treatment. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[8][10] 3. Insulate the flask to ensure a very slow cooling rate.[7] |
| Colored Impurities in Final Crystals | 1. Colored impurities were not fully removed during the process. 2. The compound itself degraded slightly due to excessive heat. | 1. Perform a decolorization step by adding a small quantity of activated charcoal to the hot solution before the filtration step.[10] 2. If the product is heat-sensitive, avoid prolonged heating. |
Experimental Data
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₉NO₃[11] |
| Molecular Weight | 167.16 g/mol [11] |
| IUPAC Name | This compound[11] |
| CAS Number | 67973-80-2[11] |
Common Solvents for Recrystallization of Polar Aromatic Compounds
| Solvent | Class | Boiling Point (°C) | Notes |
| Water | Protic, Polar | 100 | Good for highly polar compounds. Can be used in combination with alcohols.[3][5] |
| Ethanol | Protic, Polar | 78 | A very common and effective solvent for a wide range of organic compounds.[5] |
| Methanol | Protic, Polar | 65 | Dissolves compounds of higher polarity than other alcohols.[3] |
| Ethyl Acetate | Aprotic, Polar | 77 | An excellent solvent, often used in combination with non-polar solvents like hexanes.[3][5] |
| Acetone | Aprotic, Polar | 56 | A strong solvent, but its low boiling point can limit the effective solubility difference.[3] |
Experimental Protocol: Recrystallization from an Ethanol/Water System
This protocol describes a general procedure using a mixed solvent system, which is often effective for polar compounds like this compound.
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the "good" solvent (ethanol) dropwise while heating the mixture with gentle swirling (e.g., on a hot plate). Add just enough hot ethanol to completely dissolve the solid.[10]
-
Decolorization (Optional): If the solution is colored, remove it from the heat source. Add a very small amount of activated charcoal (approx. 1-2% of the solute's weight). Swirl the mixture and gently reheat to boiling for 2-3 minutes to allow the charcoal to adsorb the impurities.[10]
-
Hot Gravity Filtration (Optional but required if charcoal is used): To remove insoluble impurities or charcoal, perform a hot gravity filtration. Use a pre-heated short-stem funnel and a fluted filter paper. Pour the hot solution through the filter paper into a clean, pre-heated Erlenmeyer flask. This step must be performed quickly to avoid crystal formation in the funnel.[10]
-
Inducing Crystallization: To the clear, hot filtrate, add the "bad" solvent (hot water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the solution is saturated. Add a drop or two of the "good" solvent (hot ethanol) to redissolve the precipitate and make the solution clear again.
-
Cooling and Crystal Growth: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature.[6] Slow cooling encourages the formation of larger, purer crystals.[8] Once the flask has reached room temperature, it can be placed in an ice-water bath for 20-30 minutes to maximize the crystal yield.[10]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.
-
Washing: Wash the crystals on the filter paper with a small portion of ice-cold solvent (in this case, a pre-chilled ethanol/water mixture of the same approximate ratio) to rinse away any remaining mother liquor.[6]
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. Then, transfer the crystals to a watch glass or drying dish and dry them completely in a vacuum oven at a moderate temperature until a constant weight is achieved.[10]
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common issues during recrystallization.
References
- 1. Recrystallization [wiredchemist.com]
- 2. mt.com [mt.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. benchchem.com [benchchem.com]
- 11. This compound | C8H9NO3 | CID 12438277 - PubChem [pubchem.ncbi.nlm.nih.gov]
Common side reactions in the synthesis of Methyl 3-amino-5-hydroxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-amino-5-hydroxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The two primary synthetic routes are:
-
Esterification of 3-amino-5-hydroxybenzoic acid: This involves the direct esterification of the carboxylic acid with methanol, typically under acidic conditions (Fischer esterification).
-
Reduction of a dinitro precursor: This route starts with a commercially available dinitro compound like 3,5-dinitrobenzoic acid. The process involves the reduction of both nitro groups to amino groups, followed by esterification of the carboxylic acid. The order of these steps can sometimes be varied.
Q2: What are the most common side reactions I should be aware of?
A2: The most common side reactions depend on the synthetic route chosen:
-
For the nitro reduction route: Incomplete reduction can lead to the formation of nitroso and hydroxylamine intermediates. These intermediates can then undergo condensation reactions to form azoxy and azo compounds as impurities.
-
For the esterification route: If the reaction conditions are not carefully controlled, there is a possibility of self-polymerization, where the amino group of one molecule reacts with the ester of another to form polyamides. However, this is generally less common under typical Fischer esterification conditions. Oxidation of the aminophenol moiety is also a potential issue, which can lead to colored impurities.
Q3: My final product is discolored (pink, brown, or dark). What is the likely cause and how can I fix it?
A3: Discoloration is a common issue when working with aminophenols, which are susceptible to oxidation. The color is likely due to the formation of quinone-like structures or other oxidation byproducts. To mitigate this, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during purification and drying. Using degassed solvents can also be beneficial. For purification, recrystallization with the addition of a small amount of a reducing agent like sodium dithionite or activated charcoal can help remove colored impurities.
Troubleshooting Guides
Issue 1: Low Yield in the Reduction of Methyl 3,5-dinitrobenzoate
| Symptom | Possible Cause | Troubleshooting Steps |
| Incomplete reaction (starting material remains) | 1. Inactive Catalyst (for catalytic hydrogenation): The Pd/C or other catalyst may be old or poisoned. 2. Insufficient Reducing Agent (for metal/acid reduction): The stoichiometry of the reducing agent (e.g., SnCl₂, Fe) may be incorrect. 3. Poor Hydrogen Pressure (for catalytic hydrogenation): Inadequate hydrogen pressure can lead to slow or incomplete reactions. | 1. Use fresh, high-quality catalyst. Ensure the reaction is vigorously stirred to maintain good contact between the catalyst, substrate, and hydrogen. 2. Recalculate and ensure at least the stoichiometric amount of the reducing agent is used. Sometimes a slight excess is beneficial. 3. Ensure the hydrogenation apparatus is properly sealed and maintain a constant, appropriate hydrogen pressure. |
| Significant byproduct formation | 1. Over-reduction: In some cases, other functional groups might be susceptible to reduction. 2. Formation of Condensation Products: As mentioned in the FAQs, nitroso and hydroxylamine intermediates can condense. | 1. Monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed. Use milder reducing agents if necessary. 2. Ensure efficient stirring and maintain the recommended reaction temperature to minimize the accumulation of intermediates. |
Issue 2: Incomplete Fischer Esterification of 3-amino-5-hydroxybenzoic Acid
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion to the ester | 1. Equilibrium not shifted towards products: Fischer esterification is a reversible reaction. The presence of water, a byproduct, can inhibit the forward reaction. 2. Insufficient Catalyst: The amount of acid catalyst may not be enough to effectively protonate the carboxylic acid. | 1. Use a large excess of methanol to drive the equilibrium forward. Alternatively, remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. 2. Increase the amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) to the recommended catalytic loading. |
| Product degradation or discoloration | Oxidation of the aminophenol: The amino and hydroxyl groups are sensitive to oxidation, especially at elevated temperatures in the presence of an acid. | 1. Conduct the reaction under an inert atmosphere (nitrogen or argon). 2. Use degassed methanol. 3. Minimize the reaction time and temperature as much as possible while still achieving a reasonable conversion rate. |
Quantitative Data Summary
The following table presents typical, though hypothetical, quantitative data for the synthesis of this compound via the reduction of Methyl 3,5-dinitrobenzoate, highlighting common byproducts. Actual yields and byproduct distribution will vary depending on the specific reaction conditions.
| Product/Byproduct | Molecular Weight ( g/mol ) | Typical Yield (%) | Common Impurity Level (%) |
| Methyl 3,5-diaminobenzoate (desired intermediate) | 166.18 | 85-95 | N/A |
| Methyl 3-amino-5-nitrosobenzoate | 180.15 | < 2 | 1-3 |
| Methyl 3-amino-5-(hydroxyamino)benzoate | 182.17 | < 2 | 1-3 |
| Azoxy/Azo Dimer Byproducts | >300 | < 5 | 2-5 |
Experimental Protocols
Protocol 1: Synthesis via Reduction of Methyl 3,5-dinitrobenzoate
This protocol is based on common procedures for the reduction of aromatic nitro compounds.
-
Esterification of 3,5-Dinitrobenzoic Acid:
-
To a solution of 3,5-dinitrobenzoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 3,5-dinitrobenzoate.
-
-
Reduction of Methyl 3,5-dinitrobenzoate:
-
To a solution of Methyl 3,5-dinitrobenzoate (1.0 eq) in ethanol (15 volumes), add tin(II) chloride dihydrate (SnCl₂·2H₂O) (6.0 eq).
-
Heat the mixture to reflux for 3-5 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Filter the resulting suspension through a pad of celite, washing the filter cake with ethyl acetate.
-
Separate the organic layer from the filtrate, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Synthesis via Fischer Esterification of 3-amino-5-hydroxybenzoic Acid
-
Esterification:
-
Suspend 3-amino-5-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (20 volumes).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.0 eq) or concentrated sulfuric acid (0.2 eq) dropwise while maintaining the temperature below 10 °C.
-
Remove the ice bath and heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Carefully add the residue to ice water and neutralize with a saturated aqueous solution of sodium bicarbonate to a pH of ~7.5.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by recrystallization or column chromatography.
-
Visualizations
Caption: A workflow for troubleshooting byproduct formation.
Caption: Primary synthesis pathways for the target molecule.
Identification and removal of impurities in Methyl 3-amino-5-hydroxybenzoate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 3-amino-5-hydroxybenzoate. It focuses on the common challenges related to identifying and removing impurities to ensure the compound's purity for experimental use.
Frequently Asked Questions (FAQs) & Troubleshooting
Impurity Identification
Q1: What are the most likely impurities in a sample of this compound?
A1: Impurities in this compound can be categorized into several groups originating from the synthesis process, degradation, or storage.[1]
-
Organic Impurities: These are the most common and can include:
-
Starting Materials: Incomplete reactions can leave residual starting materials. A likely precursor is 3-amino-5-hydroxybenzoic acid , resulting from incomplete esterification. If the synthesis involves the reduction of a nitro group, Methyl 3-nitro-5-hydroxybenzoate could also be present.
-
By-products: Side reactions during synthesis can generate structurally similar molecules and positional isomers.[1]
-
Degradation Products: The compound can degrade over time, especially when exposed to heat, light, or oxygen.[1] The phenol and amino groups are susceptible to oxidation. Hydrolysis of the ester back to 3-amino-5-hydroxybenzoic acid is also possible.
-
-
Inorganic Impurities: These may include reagents, catalysts (e.g., palladium from a reduction step), or inorganic salts from workup procedures.[1]
-
Residual Solvents: Volatile organic compounds used during synthesis or purification (e.g., methanol, ethanol, ethyl acetate) may not be fully removed.[1]
Q2: Which analytical techniques are best for identifying and quantifying these impurities?
A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[1][2]
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for separating, detecting, and quantifying organic impurities.[1][3] A reverse-phase C18 column with a UV detector is typically effective.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying volatile impurities, such as residual solvents.[1][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the exact structure of unknown impurities once they have been isolated.[1]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it provides molecular weight information that is critical for identifying unknown impurity structures.[2]
Troubleshooting Common Analytical Issues
Q3: My HPLC chromatogram shows significant peak tailing for the main compound. What could be the cause and how do I fix it?
A3: Peak tailing is a common issue when analyzing basic compounds like aromatic amines on standard silica-based columns.
-
Cause: The basic amino group on your compound can interact strongly with acidic residual silanol groups on the silica gel stationary phase.[1][5] This secondary interaction causes the analyte to elute slowly and asymmetrically.
-
Solution:
-
Add a Competing Base: Introduce a small amount (e.g., 0.1-1%) of a competing amine like triethylamine (TEA) to your mobile phase.[5] TEA will bind to the active acidic sites on the silica, preventing your compound from interacting with them.
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate to keep your analyte in a single, non-ionized form if possible.[1]
-
Use an End-Capped Column: Modern, high-quality end-capped columns have fewer free silanol groups and are less prone to this issue.[1]
-
Q4: I am seeing "ghost peaks" in my HPLC baseline. What are they and how can I eliminate them?
A4: Ghost peaks are unexpected peaks that appear in a chromatogram, often during a gradient run, and are not from the injected sample.
-
Cause: These peaks usually arise from contamination in the mobile phase, sample diluent, or carryover from a previous injection stuck in the injector or column.[1]
-
Solution:
-
Use High-Purity Solvents: Always use HPLC-grade solvents for your mobile phase and sample preparation.
-
Flush the System: Flush the injector, sample loop, and column with a strong solvent (like 100% acetonitrile or methanol) to remove contaminants.[1]
-
Run a Blank Gradient: Inject your sample diluent and run the exact same gradient as your method. If the ghost peaks appear, the contamination is in your mobile phase or diluent.
-
Impurity Removal and Purification
Q5: What is the most effective method for purifying crude this compound?
A5: For general laboratory-scale purification, recrystallization and column chromatography are the most effective methods.
-
Recrystallization: This is an excellent technique for removing small amounts of impurities from a solid product. The key is to find a solvent system where the desired compound is highly soluble at high temperatures and poorly soluble at low temperatures, while the impurities remain soluble at all temperatures. Solvents like ethanol, methanol, or mixtures with water are often good starting points.[5][6]
-
Flash Column Chromatography: This method is ideal for separating the desired product from impurities with different polarities, such as unreacted starting materials or side-products.[5][7] A typical system would use silica gel as the stationary phase and a gradient of ethyl acetate in hexanes or dichloromethane as the mobile phase.[5]
Q6: My final product is still colored (yellow or brown) after purification. What should I do?
A6: A persistent color often indicates the presence of highly colored, minor impurities, which may be oxidation products.
-
Cause: Aromatic amines and phenols are susceptible to air oxidation, which can form colored quinone-type structures. These can persist even after initial purification.
-
Solution: Perform a charcoal treatment during recrystallization.[5] Add a small amount of activated charcoal (1-2% by weight) to the hot solution before the filtration step.[5] The charcoal will adsorb the colored impurities. Perform a hot filtration quickly to remove the charcoal before allowing the solution to cool and crystallize.[5]
Quantitative Data on Purification
The following table presents representative data from an HPLC analysis of a crude sample of this compound before and after purification by recrystallization, demonstrating the effectiveness of the technique.
| Compound | Retention Time (min) | % Area (Crude Sample) | % Area (After Recrystallization) |
| 3-Amino-5-hydroxybenzoic acid | 3.5 | 4.8% | < 0.1% |
| This compound | 7.2 | 93.5% | 99.8% |
| Unknown Impurity 1 | 8.1 | 1.1% | 0.1% |
| Unknown Impurity 2 (Colored) | 10.4 | 0.6% | Not Detected |
Experimental Workflows & Protocols
Impurity Identification and Removal Workflow
The diagram below illustrates a systematic workflow for identifying and removing impurities from a crude sample of this compound.
Caption: A general workflow for the purification of this compound.
Protocol 1: HPLC Method for Purity Analysis
This protocol outlines a standard reverse-phase HPLC method for assessing the purity of this compound.
-
Instrumentation: A standard HPLC system with a UV-Vis detector.[8]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: Hold at 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: Hold at 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 235 nm and 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 0.5 mg/mL.
Protocol 2: Recrystallization from an Ethanol/Water System
This protocol is a standard method for purifying the compound.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (1-2% w/w). Reheat the mixture to boiling for a few minutes.[5]
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.[5]
-
Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution just begins to turn cloudy. Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[5]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold 50:50 ethanol/water to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Protocol 3: Flash Column Chromatography
This protocol is for separating components with different polarities.
-
Stationary Phase: Silica gel (e.g., 230-400 mesh).
-
Mobile Phase (Eluent): A gradient of Ethyl Acetate (EtOAc) in Hexanes. Start with low polarity (e.g., 10% EtOAc in Hexanes) and gradually increase the polarity.
-
Eluent Modifier: If peak tailing is observed on TLC, add 0.5-1% Triethylamine (TEA) to the mobile phase mixture.[5]
-
Column Packing: Prepare a slurry of silica gel in a low-polarity mobile phase (e.g., 5% EtOAc in Hexanes). Pour the slurry into a column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like Dichloromethane or Ethyl Acetate). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This dry-loading technique generally provides better separation.[5] Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., from 10% to 30% to 50% EtOAc in Hexanes) to elute the compounds from the column.
-
Fraction Collection: Collect the eluent in separate test tubes or flasks.
-
Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Logical Relationships
Sources and Types of Impurities
The following diagram illustrates the potential sources and the types of impurities that can arise during the lifecycle of this compound.
Caption: Relationship between sources and types of chemical impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. explorationpub.com [explorationpub.com]
- 4. cdc.gov [cdc.gov]
- 5. benchchem.com [benchchem.com]
- 6. Methyl 3-amino-4-hydroxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 7. Methyl 3-amino-5-bromo-2-hydroxybenzoate 95+% synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting guide for the esterification of aminohydroxybenzoic acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of aminohydroxybenzoic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the esterification of aminohydroxybenzoic acids?
A1: The two most prevalent methods are the Fischer-Speier esterification and alkylation with alkylating agents.
-
Fischer-Speier Esterification: This classic method involves heating the aminohydroxybenzoic acid with an excess of an alcohol (e.g., methanol or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is reversible, so specific conditions are employed to favor product formation.[1][2][3]
-
Alkylation with Alkylating Agents: This highly efficient method, particularly for methyl esters, utilizes a methylating agent like dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base (e.g., potassium carbonate, K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF). This approach often results in high yields.[1]
-
Phosphorus Pentoxide/Polyphosphoric Acid Method (for phenolic esters): Esters of aminohydroxybenzoic acids with phenols can be produced by heating the acid and phenol at temperatures between 80°C and 120°C in the presence of phosphorus pentoxide or polyphosphoric acids.[4]
Q2: Why is my esterification yield consistently low?
A2: Low yields in the esterification of aminohydroxybenzoic acids can stem from several factors:
-
Incomplete Reaction (Equilibrium): Fischer esterification is a reversible process. To drive the reaction towards the ester product, a large excess of the alcohol is typically used, which also often serves as the solvent.[1][3][5] Alternatively, removing the water byproduct as it forms can also shift the equilibrium.
-
Insufficient Catalyst: The basic amino group (-NH₂) on the benzoic acid can be protonated by the strong acid catalyst, forming an ammonium salt (-NH₃⁺). This consumes the catalyst, rendering it ineffective for the esterification reaction. Therefore, a stoichiometric amount, or even an excess, of the acid catalyst is often necessary.[1][3][6]
-
Side Reactions: Competing reactions, such as O-alkylation of the hydroxyl group, N-acylation of the amino group, or decarboxylation at high temperatures, can significantly reduce the yield of the desired ester.[3][4][7]
Q3: I am observing multiple spots on my TLC plate. What are the likely side products?
A3: The formation of multiple products is a common issue. Potential side products include:
-
O-Alkylated Product: The hydroxyl group on the aromatic ring can react with the alcohol or alkylating agent, leading to the formation of an ether byproduct.[7]
-
N-Acylated Adduct (Amide): The amino group of one molecule can act as a nucleophile and attack the activated carbonyl group of another molecule, resulting in the formation of an amide dimer or oligomer.[3]
-
Decarboxylation Product: Aminohydroxybenzoic acids, especially 2-hydroxy-4-aminobenzoic acid, can be prone to decarboxylation (loss of CO₂) when heated, particularly under harsh acidic or basic conditions.[4]
-
Unreacted Starting Material: An incomplete reaction will result in the presence of the starting aminohydroxybenzoic acid.[3]
-
Dialkyl Ether: The alcohol used in the reaction can undergo self-condensation under strong acidic conditions and elevated temperatures to form an ether (e.g., diethyl ether from ethanol).[3]
Q4: How can I purify the final ester product?
A4: Purification typically involves a series of extraction and filtration steps:
-
Neutralization and Precipitation: After the reaction, the mixture is cooled and then neutralized with a mild base, such as a 10% sodium carbonate solution. This step neutralizes the acid catalyst and deprotonates the amino group of the ester, causing the water-insoluble ester to precipitate.[5][6]
-
Filtration: The precipitated crude ester is collected by vacuum filtration. The solid is washed with cold water to remove any remaining salts and water-soluble impurities.[5][8]
-
Recrystallization: For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.[3]
-
Chromatography: If other impurities are present, column chromatography on silica gel can be employed for separation.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction due to equilibrium. [1][3] 2. Insufficient acid catalyst. [1][3][6] 3. Reaction temperature is too low. | 1. Use a large excess of the alcohol (10-20 molar equivalents) to shift the equilibrium. The alcohol can also serve as the solvent.[1] 2. Ensure at least a stoichiometric amount of the strong acid catalyst (e.g., H₂SO₄) is used to compensate for its reaction with the amino group.[1][3] 3. Increase the reaction temperature and monitor the progress using TLC. Refluxing is a common technique.[9] |
| Formation of Multiple Products (Side Reactions) | 1. O-alkylation of the hydroxyl group. [7] 2. N-acylation leading to amide formation. [3] 3. Decarboxylation of the starting material. [4] 4. Self-condensation of the alcohol to form an ether. [3] | 1. Use milder reaction conditions (e.g., lower temperature). 2. Use a large excess of the alcohol to favor the desired intermolecular esterification.[3] 3. Avoid excessively high reaction temperatures (generally keep below 120°C).[4] 4. Maintain careful control over the reaction temperature and avoid using an excessive concentration of the acid catalyst.[3] |
| Product is an Oil or Has a Low Melting Point | 1. Presence of unreacted starting material. [3] 2. Formation of byproducts. [3] | 1. Ensure the reaction has gone to completion by monitoring with TLC. 2. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).[3] |
| Difficulty in Isolating the Product | 1. Product is soluble in the work-up solution. [10] 2. Emulsion formation during extraction. | 1. Minimize the volume of water used for washing the precipitate and ensure the wash water is cold.[3] 2. Add a saturated brine solution to help break the emulsion. |
Experimental Protocols
Protocol 1: Fischer Esterification using an Acid Catalyst (e.g., for Ethyl 4-aminosalicylate)
-
Reaction Setup: In a round-bottom flask, suspend the aminohydroxybenzoic acid (e.g., 4-amino-2-hydroxybenzoic acid) in a large excess of absolute ethanol (e.g., 10-20 molar equivalents). The ethanol will also serve as the solvent.[1][5]
-
Catalyst Addition: With stirring, slowly add concentrated sulfuric acid (at least 1 equivalent) dropwise. The addition of the acid may cause the formation of a precipitate (the hydrogen sulfate salt of the amino acid), which will dissolve as the reaction proceeds.[5]
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 2-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7][9]
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and then pour it into a beaker containing cold water.[5][6]
-
Slowly add a 10% sodium carbonate solution dropwise to neutralize the mixture until the evolution of CO₂ gas ceases and the pH is basic (pH > 8).[5]
-
The ester product will precipitate as a solid.
-
-
Purification:
Protocol 2: Esterification using an Alkylating Agent (e.g., for Methyl 2-amino-3-chlorobenzoate)
-
Reaction Setup: In a reaction flask, dissolve the aminohydroxybenzoic acid (1 equivalent) in N,N-dimethylformamide (DMF) at room temperature. Add potassium carbonate (K₂CO₃) (approximately 0.7 equivalents).[1]
-
Cooling: Cool the mixture to 5-10°C using an ice bath and stir for 30 minutes.
-
Reagent Addition: Slowly add dimethyl sulfate ((CH₃)₂SO₄) (approximately 1.02 equivalents) dropwise while maintaining the temperature at 5-10°C.[1]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-8 hours.
-
Work-up and Isolation:
-
Pour the reaction mixture into a large volume of water (e.g., 10-15 times the weight of the starting acid). A solid product will precipitate.[1]
-
-
Purification:
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Dry the purified ester.
-
Visual Guides
Caption: General experimental workflow for Fischer esterification.
Caption: Troubleshooting logic for esterification reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. benchchem.com [benchchem.com]
- 4. US2829154A - Method for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. US5260475A - Esterification of hydroxybenzoic acids - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
Preventing oxidation of Methyl 3-amino-5-hydroxybenzoate during reaction
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals prevent the oxidation of Methyl 3-amino-5-hydroxybenzoate during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction mixture containing this compound turning dark brown or black?
The discoloration of your reaction mixture is a common indicator of the oxidation of this compound. This compound contains both a phenol and an aniline functional group on the same aromatic ring, making it highly susceptible to oxidation by atmospheric oxygen or other oxidizing agents present in the reaction. The colored products are typically quinone-type structures and polymeric materials.
Q2: What are the primary factors that promote the oxidation of this compound?
Several factors can accelerate the oxidation process:
-
Presence of Oxygen: Air is the most common oxidant.
-
Basic Conditions: Deprotonation of the phenolic hydroxyl group increases the electron density of the aromatic ring, making it more prone to oxidation.
-
Presence of Metal Ions: Trace metal impurities (e.g., Cu, Fe) can catalyze the oxidation.
-
Elevated Temperatures: Higher temperatures can increase the rate of oxidation.
-
Light Exposure: UV light can sometimes initiate oxidation reactions.
Q3: How can I prevent or minimize the oxidation of this compound during a reaction?
Several strategies can be employed to prevent oxidation:
-
Inert Atmosphere: Running the reaction under an inert atmosphere of nitrogen or argon is highly effective at excluding oxygen.
-
Degassed Solvents: Using solvents that have been thoroughly degassed to remove dissolved oxygen is crucial.
-
Antioxidants: The addition of a small amount of an antioxidant can inhibit oxidation.
-
Control of pH: Maintaining a neutral or slightly acidic pH can reduce the susceptibility to oxidation compared to basic conditions.
-
Use of Chelating Agents: Adding a chelating agent like EDTA can sequester catalytic metal ions.
-
Protecting Groups: Protecting the sensitive amino or hydroxyl group can prevent oxidation of the starting material.
Q4: Which antioxidants are most effective for stabilizing this compound?
The choice of antioxidant will depend on its compatibility with your reaction conditions. Some commonly used antioxidants in organic synthesis include:
-
Sodium dithionite (Na₂S₂O₄): A powerful reducing agent that can be used in aqueous or biphasic systems.
-
Ascorbic acid (Vitamin C): A mild and often biocompatible antioxidant.
-
Butylated hydroxytoluene (BHT): A common radical scavenger, soluble in many organic solvents.
-
Sodium sulfite (Na₂SO₃) or Sodium metabisulfite (Na₂S₂O₅): Often used in aqueous solutions to scavenge oxygen.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction mixture darkens immediately upon adding reagents. | 1. Oxygen present in the reaction flask.2. Reagents contain peroxides or other oxidizing impurities.3. Solvent contains dissolved oxygen. | 1. Purge the reaction flask thoroughly with an inert gas (N₂ or Ar) before adding reagents.2. Purify reagents if necessary. For example, THF can be distilled from sodium/benzophenone to remove peroxides.3. Use freshly degassed solvents. |
| Low yield of the desired product with significant formation of insoluble material. | 1. Prolonged exposure to air during the reaction or workup.2. Reaction conditions are too harsh (e.g., high temperature, strong base). | 1. Maintain an inert atmosphere throughout the reaction and consider performing the workup with degassed solvents.2. Attempt the reaction at a lower temperature. If a base is required, consider using a weaker, non-nucleophilic base. |
| Inconsistent results between different batches of the same reaction. | 1. Variable quality of starting material or reagents.2. Inconsistent exclusion of air from the reaction setup. | 1. Check the purity of this compound before use. It should be a white to off-white solid. If it is discolored, it may need to be purified (e.g., by recrystallization).2. Standardize the procedure for setting up the reaction under an inert atmosphere. |
Experimental Protocols
General Procedure for a Reaction Under Inert Atmosphere
This protocol outlines the fundamental steps for setting up a reaction to minimize oxidation.
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool in a desiccator.
-
Assembly: Assemble the glassware (e.g., round-bottom flask with a condenser and nitrogen inlet).
-
Inerting the System: Connect the nitrogen inlet to a bubbler and a source of inert gas. Purge the system with a steady stream of nitrogen or argon for 10-15 minutes to displace all the air.
-
Addition of Reagents: Add the solid this compound and any other solid reagents to the flask under a positive pressure of the inert gas.
-
Addition of Solvents: Use a cannula or a syringe to add degassed solvents to the reaction flask.
-
Running the Reaction: Maintain a slight positive pressure of the inert gas throughout the duration of the reaction. The bubbler will indicate the gas flow.
-
Workup: After the reaction is complete, it is advisable to quench and perform the initial stages of the workup using degassed solvents.
Visualizations
Caption: Workflow for setting up an oxygen-free reaction.
Caption: Decision tree for troubleshooting oxidation issues.
Improving the selectivity of reactions involving Methyl 3-amino-5-hydroxybenzoate
Welcome to the technical support center for Methyl 3-amino-5-hydroxybenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the selectivity of reactions involving this versatile bifunctional molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving selective reactions with this compound?
A1: this compound possesses three functional groups: a primary aromatic amine (-NH₂), a phenolic hydroxyl (-OH), and a methyl ester (-COOCH₃). The primary challenge lies in the competing nucleophilicity of the amino and hydroxyl groups.[1] Both groups can react with electrophiles, often leading to a mixture of N-substituted, O-substituted, and di-substituted products, which complicates purification and reduces the yield of the desired compound.
Q2: Under what general conditions is the amino group more reactive than the hydroxyl group?
A2: The primary aromatic amine is generally more nucleophilic than the phenolic hydroxyl group under neutral or slightly basic conditions. Therefore, reactions like N-acylation with acyl chlorides or anhydrides can often be achieved with good selectivity in the presence of a non-nucleophilic base like pyridine or triethylamine.[2] The base neutralizes the acid byproduct (e.g., HCl), preventing it from protonating the amine and rendering it non-nucleophilic.[2]
Q3: When does the hydroxyl group's reactivity become significant?
A3: The hydroxyl group's reactivity increases significantly under basic conditions that are strong enough to deprotonate it, forming a more nucleophilic phenoxide ion. This is the principle behind selective O-alkylation reactions, such as the Williamson ether synthesis. However, very strong bases can also deprotonate the amino group, so careful selection of the base and reaction conditions is critical.
Q4: What is an "orthogonal protecting group strategy" and why is it relevant for this molecule?
A4: An orthogonal protecting group strategy involves using multiple protecting groups in a molecule that can be removed under different, non-interfering conditions.[3][4] For this compound, one might protect the amine with a Boc group (acid-labile) and the hydroxyl with a Benzyl group (removable by hydrogenation).[5] This allows for the selective deprotection and subsequent reaction of one functional group while the other remains protected.[3][6]
Troubleshooting Guide
Issue 1: Low Yield and Formation of Multiple Products in N-Acylation
Q: I am trying to perform an N-acylation reaction on this compound, but I am getting a low yield of my desired N-acylated product along with significant amounts of an O-acylated byproduct and a di-acylated product. What should I do?
A: This is a common selectivity issue. Here are several factors to investigate:
-
Cause 1: Reaction Temperature is Too High.
-
Solution: High temperatures can provide enough energy to overcome the activation barrier for the less favorable O-acylation. Perform the reaction at a lower temperature, typically starting at 0 °C and allowing it to slowly warm to room temperature.[7] Monitor the reaction closely by Thin Layer Chromatography (TLC).
-
-
Cause 2: Incorrect Choice of Base.
-
Solution: The base is crucial for neutralizing the acid byproduct.[2] Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or pyridine. Avoid strong bases like NaOH or KOH, which would deprotonate the hydroxyl group and promote O-acylation.
-
-
Cause 3: Excess Acylating Agent.
-
Solution: Using a large excess of the acylating agent (e.g., acyl chloride) can lead to di-acylation. Use a slight excess, typically 1.05-1.2 equivalents, and add it dropwise to the reaction mixture to maintain a low concentration.[8]
-
Issue 2: Poor Selectivity in O-Alkylation
Q: My O-alkylation reaction is resulting in a mixture of O-alkylated, N-alkylated, and N,O-dialkylated products. How can I improve the selectivity for the O-position?
A: Direct selective O-alkylation is challenging due to the high nucleophilicity of the amine. A protection strategy is the most reliable approach.
-
Cause: Competing N-Alkylation.
-
Solution 1: Implement a Protecting Group Strategy. This is the most robust method. Protect the amino group first, then perform the O-alkylation, and finally deprotect the amino group.[9][10] A common choice is protecting the amine as a carbamate (e.g., Boc), which decreases its nucleophilicity.[3]
-
Solution 2: Optimize Base and Solvent. In some cases, careful choice of base and solvent can favor O-alkylation. Using a bulky base might sterically hinder reaction at the nitrogen. Pairing a specific base with a specific solvent can influence the reactivity of the nucleophiles. For example, the combination of a lithium counterion and THF has been shown to be effective in specific O-alkylation reactions.[11]
-
Issue 3: Starting Material Remains Unreacted
Q: I have set up my reaction, but after several hours, TLC analysis shows a significant amount of unreacted this compound. What could be the problem?
A: This indicates that the reaction is not proceeding efficiently. Consider the following:
-
Cause 1: Inactive Reagents.
-
Solution: Ensure your reagents are pure and anhydrous, especially for moisture-sensitive reactions. Acyl halides can hydrolyze over time, and solvents should be appropriately dried.
-
-
Cause 2: Insufficient Activation.
-
Solution (for acylation): Ensure you have added an adequate amount of base (at least one equivalent) to neutralize the acid formed during the reaction.[2] Without it, the amine becomes protonated and non-nucleophilic.
-
Solution (for alkylation): Ensure the base used is strong enough to deprotonate the hydroxyl group to a sufficient extent. If using a carbonate base like K₂CO₃, the reaction may require heat to proceed at a reasonable rate.
-
-
Cause 3: Low Reaction Temperature.
-
Solution: While low temperatures are good for selectivity, they can also slow the reaction rate to a crawl. If selectivity is not an issue and the reaction is simply slow, consider gradually increasing the temperature and monitoring the reaction by TLC.
-
Data Presentation
Table 1: Representative Conditions for Selective N-Acylation
| Acylating Agent | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Acetyl Chloride (1.1 eq) | Pyridine (1.2) | DCM | 0 to RT | 2-4 | 85-95 |
| Benzoyl Chloride (1.1 eq) | Triethylamine (1.5) | THF | 0 to RT | 3-6 | 80-90 |
| Acetic Anhydride (1.2 eq) | Pyridine (1.5) | DCM | RT | 1-3 | 90-98 |
Table 2: Protecting Group Strategy for Selective O-Alkylation
| Step | Reagent 1 | Reagent 2 | Solvent | Product | Typical Yield (%) |
| 1. N-Protection | Boc₂O (1.1 eq) | Triethylamine (1.2 eq) | THF/H₂O | N-Boc protected intermediate | >95 |
| 2. O-Alkylation | NaH (1.2 eq) | Benzyl Bromide (1.1 eq) | DMF | N-Boc, O-Bn protected | 80-90 |
| 3. N-Deprotection | Trifluoroacetic Acid (TFA) | - | DCM | Selective O-Bn product | >90 |
Key Experimental Protocols
Protocol 1: Selective N-Acetylation
This protocol describes a general procedure for the selective N-acetylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Acetyl Chloride (1.1 eq)
-
Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine to the stirred solution.
-
Add acetyl chloride dropwise to the reaction mixture. Ensure the temperature remains below 5 °C during the addition.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction's progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Selective O-Benzylation via N-Protection
This protocol outlines a three-step procedure for the selective O-benzylation of the hydroxyl group.
Step A: N-Protection with Boc Group
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of THF and water.
-
Add triethylamine (1.2 eq), followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).
-
Stir the mixture vigorously at room temperature for 12-16 hours.
-
Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to yield the N-Boc protected intermediate, which is often used without further purification.
Step B: O-Alkylation
-
Dissolve the N-Boc protected intermediate from Step A in anhydrous DMF under an inert atmosphere.
-
Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate, wash with water and brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Step C: N-Deprotection
-
Dissolve the purified product from Step B in DCM.
-
Add an equal volume of trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 1-2 hours until TLC shows complete removal of the Boc group.
-
Concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in ethyl acetate and wash carefully with saturated aqueous NaHCO₃ to neutralize excess acid.
-
Wash with brine, dry over Na₂SO₄, concentrate, and purify if necessary to obtain the final O-benzylated product.
Visualizations
Caption: Decision workflow for selective functionalization.
Caption: Pathway for selective N-acylation.
Caption: Pathway for selective O-alkylation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Analysis of reaction byproducts in Methyl 3-amino-5-hydroxybenzoate synthesis by GC-MS
Technical Support Center: Analysis of Methyl 3-amino-5-hydroxybenzoate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers analyzing the reaction byproducts in the synthesis of this compound via Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guides & FAQs
A series of common issues encountered during the synthesis and analysis are addressed below in a question-and-answer format.
Q1: My GC-MS analysis shows a significant peak with a mass-to-charge ratio (m/z) corresponding to the starting material, Methyl 3-hydroxy-5-nitrobenzoate. What could be the cause?
A1: This indicates an incomplete reaction, most likely due to issues with the reduction of the nitro group. Potential causes include:
-
Insufficient Reducing Agent: The molar ratio of the reducing agent (e.g., SnCl₂·2H₂O, H₂/Pd-C) to the starting material may have been too low.
-
Poor Catalyst Activity: If using catalytic hydrogenation, the catalyst (e.g., Palladium on carbon) may be deactivated or poisoned.
-
Suboptimal Reaction Conditions: The reaction temperature may have been too low, or the reaction time too short to allow for complete conversion.
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Poor Solubility: The starting material may not have been fully dissolved in the reaction solvent, limiting its contact with the reducing agent.
Q2: I am observing a peak that I suspect is a di-acetylated byproduct after my acetylation workup. How can I confirm this?
A2: A di-acetylated byproduct would have a molecular weight corresponding to the addition of two acetyl groups (CH₃CO-) to the product. You can confirm its identity by:
-
Mass Spectrometry: Check the mass spectrum for a molecular ion peak that is 84 amu higher than your desired product (42 amu for each acetyl group).
-
Fragmentation Pattern: Look for characteristic losses of ketene (CH₂=C=O, 42 amu) from the molecular ion.
-
Derivatization Control: Run a control reaction with a limited amount of the acetylating agent to see if the peak intensity decreases.
Q3: My baseline in the GC chromatogram is very noisy, making it difficult to identify small impurity peaks. What are some potential solutions?
A3: A noisy baseline can originate from several sources. Consider the following troubleshooting steps:
-
Septum Bleed: The septum of the GC inlet may be degrading. Replace the septum.
-
Column Bleed: The GC column may be degrading due to high temperatures or oxygen exposure. Condition the column according to the manufacturer's instructions.
-
Contaminated Carrier Gas: The carrier gas may be contaminated with impurities. Ensure high-purity gas is being used and that gas traps are functional.
-
Dirty Ion Source: The MS ion source may be contaminated. Follow the manufacturer's protocol for cleaning the ion source.
Q4: I am having trouble achieving good separation between my product peak and a closely eluting impurity. What GC parameters can I adjust?
A4: To improve chromatographic resolution, you can modify the following parameters:
-
Temperature Program: Decrease the ramp rate of the oven temperature program, or add an isothermal hold at a temperature where the two peaks begin to separate.
-
Carrier Gas Flow Rate: Optimize the linear velocity of the carrier gas (Helium is common) for your column dimensions. A lower flow rate can sometimes improve separation, but may increase analysis time.
-
Column Choice: If resolution is still an issue, consider using a longer GC column or a column with a different stationary phase that offers different selectivity.
Experimental Protocol: GC-MS Analysis
This section details a standard methodology for the sample preparation and GC-MS analysis of a reaction mixture for this compound synthesis.
1. Sample Preparation (Derivatization by Acetylation):
-
Objective: To increase the volatility and thermal stability of the analyte and potential byproducts for GC analysis.
-
Procedure:
-
Take approximately 1-2 mg of the crude reaction mixture and dissolve it in 1 mL of a suitable solvent (e.g., pyridine or a mixture of tetrahydrofuran and pyridine).
-
Add 100 µL of acetic anhydride to the solution.
-
Heat the mixture at 60-70°C for 30 minutes.
-
Evaporate the solvent and excess reagent under a stream of nitrogen.
-
Re-dissolve the residue in 1 mL of a volatile solvent like ethyl acetate or dichloromethane for GC-MS injection.
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-550.
Data Presentation
The following table summarizes potential byproducts and their expected mass spectral data after acetylation.
| Compound Name | Structure | Expected Molecular Ion (m/z) of Acetylated Form | Key Fragment Ions (m/z) of Acetylated Form |
| This compound (Product) | 3-NH₂, 5-OH substituted methyl benzoate | 251 | 209, 167, 149 |
| Methyl 3-hydroxy-5-nitrobenzoate (Starting Material) | 3-OH, 5-NO₂ substituted methyl benzoate | 239 | 197, 167, 137 |
| Methyl 3,5-dihydroxybenzoate | 3,5-diOH substituted methyl benzoate | 252 | 210, 168, 151 |
| Methyl 3,5-diaminobenzoate | 3,5-diNH₂ substituted methyl benzoate | 250 | 208, 166, 148 |
Visualizations
The following diagrams illustrate the logical workflow for troubleshooting and the experimental process.
Caption: Troubleshooting workflow for identifying unknown peaks.
Caption: Experimental workflow for GC-MS analysis.
Technical Support Center: Strategies to Minimize Dimer Formation in Aminobenzoate Reactions
Welcome to the technical support center for professionals engaged in aminobenzoate reactions. This guide is designed to help you troubleshoot and minimize the common side reaction of dimer formation, ensuring higher yields and purity of your target compounds.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: I'm observing a significant byproduct with a mass corresponding to a dimer of my aminobenzoate. What are the primary causes?
A1: Dimer formation, or self-condensation, occurs when an activated aminobenzoate molecule reacts with the amino group of a second aminobenzoate molecule instead of your intended amine nucleophile. This is a competitive reaction that is often exacerbated by several factors:
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High Concentration: Increased concentration of the aminobenzoate raises the probability of self-condensation.
-
Slow Primary Reaction: If your target amine is sterically hindered or a weak nucleophile, the desired reaction is slower, giving the activated aminobenzoate more time to react with itself.[1]
-
Excessive Activation: A high concentration of the activated aminobenzoate intermediate at any given time significantly favors dimerization. This can be caused by adding all reagents simultaneously.[2]
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Suboptimal Temperature: Elevated temperatures can sometimes accelerate side reactions more than the desired coupling reaction.[3][4]
Q2: How can I strategically modify my experimental setup to minimize dimer formation?
A2: Several strategic and procedural modifications can significantly reduce dimer formation. The most effective approach is often to control the concentration of the highly reactive activated aminobenzoate intermediate.
-
Employ Slow Addition: Instead of adding all reagents at once, use a syringe pump to slowly add either the coupling reagent or the pre-activated aminobenzoate solution to the reaction mixture containing your target amine. This keeps the instantaneous concentration of the reactive intermediate low, favoring the desired intermolecular reaction.[2]
-
Reduce Reaction Temperature: Performing the coupling at a lower temperature (e.g., 0 °C or below) can decrease the rate of the undesired dimerization side reaction.[3][4]
-
Optimize Reagent Stoichiometry: A slight excess of the carboxylic acid component relative to the coupling reagent can help prevent side reactions associated with the coupling agent itself.[3]
-
Adjust Order of Addition: Pre-activating the aminobenzoic acid with the coupling reagent for a short, defined period (e.g., 5-15 minutes) before the slow addition of the target amine can be effective. However, prolonged pre-activation can promote dimerization, so this timing is critical.[2]
Q3: Which coupling reagents are recommended, and what are their pros and cons for this specific problem?
A3: The choice of coupling reagent is critical. While highly active reagents can ensure rapid reaction, they may also accelerate dimerization if not used carefully.
-
Aminium/Uronium Salts (e.g., HATU, HBTU): These are highly efficient and fast-acting, making them excellent choices for challenging couplings.[5] HATU, in particular, is often recommended.[5][6] Their high reactivity, however, necessitates careful control of reaction conditions (like slow addition) to prevent dimerization. A potential side reaction is the formation of guanidinium byproducts if the coupling reagent is in excess.[3]
-
Phosphonium Salts (e.g., PyBOP): These reagents are also very effective and do not react with free amino groups, which avoids the guanidinium side reaction seen with aminium salts.[3][7] They are a strong choice for minimizing side reactions.
-
Carbodiimides (e.g., EDC, DCC/DIC): These are economical and widely used but are generally less reactive.[3] They almost always require an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure to increase efficiency and, crucially, to suppress racemization.[1][4] The slower reaction rate might be beneficial in some systems, but in others, it could allow more time for side reactions if the activated intermediate is long-lived.
Comparative Data on Coupling Reagents
The following table summarizes the typical performance of common coupling reagents in the amidation of an aminobenzoic acid derivative.
| Coupling Reagent/Additive | Base Required | Typical Reaction Time (h) | Representative Yield (%) | Representative Purity (%) | Key Considerations |
| HATU | Non-nucleophilic base (e.g., DIPEA) | 1 - 4 | > 90% | > 98% | Highly efficient and fast, excellent for difficult couplings but more expensive.[5][6] |
| EDC / HOBt | Non-nucleophilic base (e.g., DIPEA) | 4 - 12 | 75 - 90% | ~95% | Cost-effective and reliable; HOBt additive is crucial to suppress side reactions.[5] |
| T3P® (Propylphosphonic Anhydride) | Non-nucleophilic base (e.g., DIPEA) | 2 - 8 | > 85% | > 97% | Safe, efficient, and features a straightforward aqueous workup to remove byproducts.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemical mechanism of dimer formation?
A1: Dimerization is a self-condensation reaction that competes with your desired amidation. The process involves two pathways originating from the same activated carboxylic acid intermediate, as illustrated below.
Q2: How does the order of reagent addition impact dimerization?
A2: The order of addition is a critical parameter for controlling the concentration of the reactive activated ester.
-
All at Once: Mixing the aminobenzoate, target amine, coupling reagent, and base together simultaneously creates a high concentration of the activated intermediate in the presence of both nucleophiles (target amine and another aminobenzoate). This often leads to significant dimer formation.
-
Pre-activation then Addition of Amine: Activating the aminobenzoate with the coupling reagent first, and then adding the target amine, can work well. However, if the time between activation and amine addition is too long, the activated intermediate may begin to react with itself.[2]
-
Slow Addition of Coupling Reagent/Activated Acid (Recommended): The most robust method is often to have the target amine and aminobenzoate in the reaction vessel and slowly add the coupling reagent. This generates the activated intermediate in situ at a low concentration, maximizing its chance to react with the intended target amine.
Q3: Can protecting groups be used to prevent dimerization?
A3: Yes, chemically protecting the amino group of the aminobenzoate is a definitive but more labor-intensive strategy. By protecting the amine (e.g., as a Boc or Fmoc carbamate), you completely prevent it from acting as a nucleophile, thus eliminating the dimerization pathway. The reaction sequence would be: 1) Protect the amine on the aminobenzoate, 2) Perform the amide coupling reaction at the carboxylic acid site, and 3) Deprotect the aminobenzoate's amino group. This adds steps to the synthesis but provides maximum control.
Key Experimental Protocols
Protocol 1: General Amidation with Minimized Dimer Formation
This protocol is a standard procedure for coupling an aminobenzoic acid while controlling for dimerization.
-
Preparation: To a solution of the aminobenzoic acid (1.0 eq) and the target amine (1.1 eq) in an anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere (N₂ or Ar), add a non-nucleophilic base such as DIPEA (2.5 eq).
-
Cooling: Cool the mixture to 0 °C in an ice bath. Efficient stirring is crucial.
-
Activation: In a separate flask, dissolve the coupling reagent (e.g., HATU, 1.1 eq) in a small amount of anhydrous solvent.
-
Slow Addition: Add the coupling reagent solution dropwise to the reaction mixture over 30-60 minutes using a syringe pump or a dropping funnel.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Workup: Quench the reaction with water or saturated aq. NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 5% aq. citric acid, saturated aq. NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Troubleshooting Workflow Diagram
If you are already experiencing high levels of dimer formation, use the following logical workflow to identify and implement a solution.
References
Validation & Comparative
HPLC and LC-MS methods for purity analysis of Methyl 3-amino-5-hydroxybenzoate
A Comparative Guide to HPLC and LC-MS Methods for Purity Analysis of Methyl 3-amino-5-hydroxybenzoate
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like this compound is a critical step in the drug development pipeline. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides a comparative overview of these methods, complete with supporting data and detailed experimental protocols, to assist in selecting the most appropriate technique for purity analysis.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, adept at separating complex mixtures.[1] When coupled with a UV detector, it offers a robust and cost-effective method for quantifying impurities, provided they possess a UV chromophore.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS) elevates the analytical capability by pairing the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.[2][3] This hyphenated technique not only separates impurities but also provides valuable information about their molecular weight, aiding in their identification.[4][5] LC-MS is particularly advantageous for detecting and characterizing unknown impurities and those present at trace levels.[4]
Comparative Analysis of HPLC and LC-MS Methods
The choice between HPLC-UV and LC-MS for purity analysis depends on the specific analytical requirements. HPLC-UV is often sufficient for routine quality control and quantification of known impurities. In contrast, LC-MS is indispensable for in-depth impurity profiling, identification of unknown degradation or process-related impurities, and when higher sensitivity is required.[2][4]
While HPLC-UV is a more accessible and economical option, it provides limited structural information about the impurities.[4] LC-MS, on the other hand, offers significantly more data for structural elucidation but comes with higher operational complexity and cost.[3]
Data Presentation: Comparison of Analytical Methods
The following table summarizes typical experimental parameters for HPLC-UV and LC-MS methods for the purity analysis of this compound. These are representative methods based on the analysis of similar aminobenzoate derivatives.
| Parameter | HPLC-UV Method | LC-MS Method |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B in 20 min | 5-95% B in 15 min |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Injection Volume | 10 µL | 5 µL |
| Column Temp. | 30 °C | 35 °C |
| UV Wavelength | 254 nm | N/A (MS Detection) |
| MS Detector | N/A | Electrospray Ionization (ESI) |
| Ionization Mode | N/A | Positive |
| Scan Range | N/A | m/z 100-500 |
| LOD/LOQ | Impurity dependent | Generally lower than HPLC-UV |
| Run Time | ~25 minutes | ~20 minutes |
Experimental Protocols
Detailed methodologies for the representative HPLC-UV and LC-MS experiments are provided below.
HPLC-UV Method for Purity Analysis
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-17 min: 10% to 90% B
-
17-20 min: 90% B
-
20.1-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
3. Data Analysis:
-
Identify the peak for this compound based on its retention time.
-
Calculate the area percentage of each impurity peak relative to the total peak area to determine the purity.
LC-MS Method for Impurity Identification and Quantification
1. Sample Preparation:
-
Prepare a sample solution of this compound at a concentration of 0.5 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Filter the solution using a 0.22 µm syringe filter.
2. LC Conditions:
-
Column: C18, 2.1 x 100 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-1 min: 5% B
-
1-12 min: 5% to 95% B
-
12-15 min: 95% B
-
15.1-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 35 °C
3. MS Conditions:
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
4. Data Analysis:
-
Extract the total ion chromatogram (TIC) to visualize all separated components.
-
Examine the mass spectrum for each peak to determine the molecular weight of the main compound and any impurities. The expected [M+H]⁺ ion for this compound (C₈H₉NO₃, MW: 167.16) is m/z 168.2.[6]
-
Use extracted ion chromatograms (EICs) for specific m/z values to quantify known impurities.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for both HPLC and LC-MS analysis of this compound.
Caption: Experimental workflow for HPLC and LC-MS purity analysis.
Conclusion
Both HPLC-UV and LC-MS are powerful and essential techniques for the purity analysis of this compound. HPLC-UV is a reliable workhorse for routine purity assessments and quality control. For more comprehensive impurity profiling, including the identification of unknown species and achieving lower detection limits, LC-MS is the superior method. The selection of the appropriate technique should be guided by the specific goals of the analysis, the stage of drug development, and the available resources.
References
- 1. biomedres.us [biomedres.us]
- 2. benchchem.com [benchchem.com]
- 3. chemyx.com [chemyx.com]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. This compound | C8H9NO3 | CID 12438277 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Study on the Reactivity of Ortho-, Meta-, and Para-Aminobenzoic Acid Esters for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of ortho-, meta-, and para-aminobenzoic acid esters, with a focus on their synthesis and hydrolysis. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in understanding the distinct properties of these isomers and their implications in areas such as prodrug design.
Introduction
Ortho-, meta-, and para-aminobenzoic acid esters are isomers that exhibit significant differences in chemical reactivity due to the position of the amino group relative to the ester functionality. These differences are primarily governed by electronic and steric effects, which influence the susceptibility of the ester's carbonyl group to nucleophilic attack. Understanding these nuances is crucial for applications ranging from synthetic chemistry to the design of prodrugs, where the rate of hydrolysis can be a critical factor in drug activation and bioavailability.
Comparative Reactivity in Hydrolysis
The rate of hydrolysis among the three isomers of aminobenzoic acid esters follows a distinct trend, primarily driven by the electronic effects of the amino group and, in the case of the ortho isomer, its direct participation in the reaction.
Key Findings:
-
Ortho-Aminobenzoic Acid Esters: These esters exhibit a significantly accelerated rate of hydrolysis compared to their meta and para counterparts. This is attributed to intramolecular general base catalysis, where the neighboring amino group facilitates the nucleophilic attack of water on the ester's carbonyl carbon.[1][2][3] This rate enhancement is reported to be in the range of 50- to 100-fold compared to the para isomer.[2][3]
-
Meta-Aminobenzoic Acid Esters: In the meta position, the amino group does not exert a resonance effect on the carbonyl group. Instead, its primary influence is a weak electron-withdrawing inductive effect, which slightly increases the electrophilicity of the carbonyl carbon. Consequently, meta-aminobenzoic acid esters are generally more reactive towards hydrolysis than the para isomers but significantly less reactive than the ortho isomers.
-
Para-Aminobenzoic Acid Esters: The amino group in the para position exerts a strong electron-donating resonance effect. This effect increases the electron density at the carbonyl carbon, making it less electrophilic and therefore less susceptible to nucleophilic attack. As a result, para-aminobenzoic acid esters exhibit the slowest rate of hydrolysis among the three isomers.
Data Presentation
The following table summarizes the theoretical and experimental data on the reactivity of methyl aminobenzoate isomers.
| Isomer | Structure | Relative Rate of Hydrolysis | Key Reactivity Factors |
| Ortho-Aminobenzoic Acid Methyl Ester | Very Fast (50-100x faster than para)[2][3] | - Intramolecular general base catalysis by the ortho-amino group.- Steric hindrance may play a minor role. | |
| Meta-Aminobenzoic Acid Methyl Ester | Moderate (Faster than para) | - Electron-withdrawing inductive effect of the amino group.- No resonance effect from the amino group on the carbonyl. | |
| Para-Aminobenzoic Acid Methyl Ester | Slow | - Strong electron-donating resonance effect of the amino group deactivates the carbonyl. |
Experimental Protocols
Synthesis of Methyl Aminobenzoate Isomers via Fischer Esterification
This protocol describes a general method for the synthesis of the methyl esters of ortho-, meta-, and para-aminobenzoic acid.
Materials:
-
Ortho-, meta-, or para-aminobenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
In a round-bottom flask, dissolve the respective aminobenzoic acid isomer in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.
-
After cooling to room temperature, slowly neutralize the reaction mixture with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude methyl aminobenzoate.
-
The product can be further purified by recrystallization or column chromatography.
Comparative Hydrolysis Kinetics Study
This protocol outlines a method to compare the hydrolysis rates of the three methyl aminobenzoate isomers.
Materials:
-
Methyl ortho-aminobenzoate
-
Methyl meta-aminobenzoate
-
Methyl para-aminobenzoate
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
Standardized sodium hydroxide solution (for base-catalyzed hydrolysis)
-
Quenching solution (e.g., ice-cold HCl)
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Prepare stock solutions of each methyl aminobenzoate isomer in a suitable solvent (e.g., methanol).
-
Initiate the hydrolysis reaction by adding a small aliquot of the ester stock solution to a pre-heated buffer solution at a constant temperature (e.g., 37°C).
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding them to a quenching solution.
-
Analyze the concentration of the remaining ester or the formed aminobenzoic acid in the quenched samples using a suitable analytical method (e.g., UV-Vis spectrophotometry by monitoring the absorbance at a specific wavelength or HPLC with a suitable column and mobile phase).
-
Plot the concentration of the ester versus time and determine the pseudo-first-order rate constant (k) for each isomer by fitting the data to the appropriate integrated rate law.
-
Compare the calculated rate constants to determine the relative reactivity of the three isomers.
Mandatory Visualization
Caption: Workflow for the synthesis of methyl aminobenzoate isomers.
Caption: Factors influencing the relative hydrolysis rates of aminobenzoic acid ester isomers.
Caption: Simplified signaling pathway of intramolecular catalysis in ortho-aminobenzoate hydrolysis.
Conclusion
The positional isomerism of the amino group in aminobenzoic acid esters profoundly impacts their chemical reactivity, particularly in hydrolysis reactions. The ortho isomer stands out with its significantly enhanced hydrolysis rate due to intramolecular catalysis, a feature that can be exploited in the design of rapidly activating prodrugs. Conversely, the para isomer is the most stable, making it suitable for applications requiring greater chemical resilience. The meta isomer presents an intermediate reactivity profile. This comparative guide provides a foundational understanding for researchers and professionals in drug development to make informed decisions in the selection and application of these versatile chemical entities.
References
Unambiguous Structural Validation of Methyl 3-amino-5-hydroxybenzoate: A 2D NMR Comparative Guide
Introduction
In the fields of pharmaceutical research and synthetic chemistry, the precise and unequivocal determination of molecular structure is a foundational requirement. For substituted aromatic compounds like Methyl 3-amino-5-hydroxybenzoate, a versatile building block in drug discovery, confirming the substitution pattern on the benzene ring is critical. While 1D NMR (¹H and ¹³C) provides initial spectral fingerprints, it often falls short in distinguishing between positional isomers. Two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy offers a suite of powerful techniques that map the connectivity between atoms, providing the definitive evidence required for structural validation.
This guide provides a comparative analysis of the validation of the this compound structure using key 2D NMR experiments: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). To illustrate the discerning power of these methods, we will compare its expected spectral data with that of a potential isomer, Methyl 4-amino-3-hydroxybenzoate.
Comparison with Alternative Analytical Methods
While 2D NMR is a premier tool for structural elucidation in solution, other analytical techniques provide complementary information:
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Provides the mass-to-charge ratio, confirming molecular weight and elemental composition (with high resolution MS). | High sensitivity, small sample requirement. | Does not provide direct information on atom connectivity; cannot easily distinguish isomers. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., -OH, -NH₂, C=O, C-O). | Fast, non-destructive. | Provides limited information on the overall molecular skeleton; ambiguity in complex molecules. |
| X-ray Crystallography | Gives the precise three-dimensional arrangement of atoms in a single crystal. | Provides an unambiguous solid-state structure. | Requires a suitable single crystal, which can be difficult to grow; structure may differ from solution-state conformation. |
| 2D NMR Spectroscopy | Details the through-bond connectivity of atoms (¹H-¹H, ¹H-¹³C). | Unambiguously determines molecular structure in solution; distinguishes isomers. | Requires larger sample amounts than MS; longer acquisition times. |
Predicted ¹H and ¹³C NMR Spectral Data
The first step in 2D NMR analysis is the assignment of the 1D spectra. The following tables summarize the predicted chemical shifts for this compound and its isomer.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and a Positional Isomer.
This compound
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C1-C=O | - | ~167.0 |
| C1-OCH₃ | ~3.85 | ~52.0 |
| H2 / C2 | ~7.00 | ~109.5 |
| C3-NH₂ | - | ~148.2 |
| H4 / C4 | ~6.45 | ~105.0 |
| C5-OH | - | ~158.8 |
| H6 / C6 | ~6.85 | ~108.0 |
Methyl 4-amino-3-hydroxybenzoate (Isomer)
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C1-C=O | - | ~168.0 |
| C1-OCH₃ | ~3.84 | ~51.8 |
| H2 / C2 | ~7.35 | ~115.5 |
| C3-OH | - | ~146.0 |
| C4-NH₂ | - | ~141.0 |
| H5 / C5 | ~6.30 | ~114.8 |
| H6 / C6 | ~7.20 | ~122.5 |
2D NMR for Structural Elucidation
The definitive assignment of the substitution pattern is achieved through a combination of 2D NMR experiments.
Experimental Protocols
1. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. A standard gradient-selected COSY (gCOSY) pulse sequence is used.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. A phase-sensitive gradient-edited HSQC (ge-HSQC) is recommended for distinguishing CH/CH₃ from CH₂ signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations (typically 2-3 bonds) between protons and carbons. It is crucial for identifying quaternary carbons and piecing together different spin systems. The experiment is typically optimized for a long-range coupling constant of around 8 Hz.
Visualizing the Workflow
The logical flow of using these techniques for structural validation can be visualized as follows.
Comparative 2D NMR Data Analysis
1. COSY Analysis:
-
This compound: A correlation is expected between H4 and H6. H2, being isolated, should not show any COSY cross-peaks to other aromatic protons.
-
Methyl 4-amino-3-hydroxybenzoate: Correlations are expected between H5 and H6. H2 should be isolated.
2. HSQC Analysis: This experiment will confirm the direct attachment of each proton to its corresponding carbon, based on the assignments in Table 1. For example, in this compound, a cross-peak will appear between the proton signal at ~7.00 ppm (H2) and the carbon signal at ~109.5 ppm (C2).
3. HMBC Analysis: The Key to Isomer Differentiation The HMBC spectrum provides the most critical data for distinguishing between the two isomers by revealing long-range connectivities.
Table 2: Predicted Key HMBC Correlations for Structural Validation.
| Compound | Proton | Key Carbon Correlations (2-3 bonds) | Structural Significance |
| This compound | H2 | C4, C6, C=O | Confirms H2 is ortho to the ester and meta to H4/H6. |
| H4 | C2, C5, C6 | Confirms H4 is ortho to C5-OH and meta to H2/H6. | |
| H6 | C2, C4, C5 | Confirms H6 is ortho to C5-OH and meta to H2/H4. | |
| -OCH₃ | C=O | Confirms the methyl ester group. | |
| Methyl 4-amino-3-hydroxybenzoate (Isomer) | H2 | C4, C6, C=O | Confirms H2 is ortho to the ester. |
| H5 | C1, C3, C4 | Confirms H5 is ortho to C4-NH₂. | |
| H6 | C2, C4 | Confirms H6 is meta to the ester and ortho to C5. | |
| -OCH₃ | C=O | Confirms the methyl ester group. |
The crucial differentiating correlations are highlighted in the HMBC data. For this compound, the protons at H2, H4, and H6 will all show correlations to carbons bearing heteroatoms (C3-NH₂ and C5-OH), but the specific patterns will differ from the isomer. Most notably, the correlation of H2 to the carbonyl carbon (C=O) and C6, and the correlation of H4 to C2 and C5, will definitively establish the 1,3,5-substitution pattern.
Visualizing the Logic of 2D NMR Correlations
The following diagram illustrates how the different 2D NMR data sets logically interlink to confirm the structure of this compound.
Purity Assessment of Aminobenzoates: A Comparative Guide to Titration and Chromatographic Methods
For researchers, scientists, and drug development professionals, the accurate determination of purity for aminobenzoate compounds is a critical aspect of quality control and formulation development. Aminobenzoates, such as benzocaine, procaine, and butamben, are widely used as local anesthetics. Their efficacy and safety are directly linked to their purity profile. This guide provides a comprehensive comparison of traditional titration methods and modern chromatographic techniques for the purity assessment of these active pharmaceutical ingredients (APIs).
This document outlines the principles, experimental protocols, and performance characteristics of each method, supported by experimental data to aid in the selection of the most appropriate analytical technique for a given application.
At a Glance: Titration vs. Chromatographic Methods
The choice between titration and chromatographic methods for the purity assessment of aminobenzoates depends on several factors, including the specific analytical requirement (e.g., assay of the bulk drug vs. impurity profiling), available instrumentation, and desired throughput.
| Feature | Titration Methods | Chromatographic Methods (HPLC/GC) |
| Principle | Measures the total amount of a substance based on a complete chemical reaction (e.g., acid-base). | Separates, identifies, and quantifies individual components in a mixture based on their differential distribution between a stationary and a mobile phase. |
| Specificity | Lower. Measures the total basicity or acidity of the sample, which can be influenced by similarly reactive impurities. | Higher. Can separate the main component from structurally similar impurities and degradation products.[1] |
| Sensitivity | Generally lower than chromatographic methods. | High sensitivity, capable of detecting and quantifying trace-level impurities.[2] |
| Application | Primarily used for the assay of the bulk drug substance where the impurity profile is well-characterized. | Suitable for both the assay of the main component and the identification and quantification of specific impurities. Crucial for stability studies and process development.[2] |
| Cost & Complexity | Lower cost instrumentation and simpler operation. | Higher initial instrument cost and requires more specialized operator training. |
| Throughput | Can be faster for a single assay determination. | Can be automated for high-throughput analysis of multiple samples. |
Quantitative Performance Data
The following table summarizes key validation parameters for the quantification of aminobenzoates using different techniques. The data is compiled from various studies to provide a comparative overview.
| Parameter | Non-Aqueous Titration | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Linearity Range | Typically 80-120% of the theoretical amount | Wide linear range (e.g., 10-250 µg/mL for benzocaine)[2][3] | Dependent on analyte and detector, often requires derivatization |
| Accuracy (% Recovery) | ~100% | 99.77% - 100.22% for benzocaine HCl[2] | High recovery with appropriate internal standards |
| Precision (%RSD) | <1% | <2.0%[2] | <15% (typical) |
| Limit of Detection (LOD) | Higher than instrumental methods | 3.92 µM for benzocaine[2] | Sub-ng/mL with sensitive detectors (e.g., MS) |
| Limit of Quantification (LOQ) | Higher than instrumental methods | 13.06 µM for benzocaine[2] | ng/mL range |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods.
Non-Aqueous Potentiometric Titration of Procaine Hydrochloride
This method is suitable for the assay of aminobenzoate salts.
Principle: The weakly basic aromatic amine group of procaine is titrated with a strong acid in a non-aqueous solvent to enhance its basicity and obtain a sharp endpoint.
Instrumentation:
-
Potentiometer with a combined pH electrode (or separate glass and reference electrodes)
-
Burette
-
Magnetic stirrer
Reagents:
-
Perchloric acid (0.1 N in glacial acetic acid), standardized
-
Glacial acetic acid
-
Crystal violet indicator (optional, for visual titration)
-
Procaine Hydrochloride reference standard
Procedure:
-
Titrant Standardization: Standardize the 0.1 N perchloric acid solution against a primary standard (e.g., potassium hydrogen phthalate).
-
Sample Preparation: Accurately weigh approximately 0.2-0.3 g of the Procaine Hydrochloride sample and dissolve it in 50 mL of glacial acetic acid.
-
Titration: Immerse the electrode(s) in the sample solution and titrate with the standardized 0.1 N perchloric acid, recording the potential (in mV) after each addition of titrant. Add the titrant in smaller increments near the expected equivalence point.
-
Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve (a plot of potential vs. volume of titrant).
-
Calculation: Calculate the purity of Procaine Hydrochloride based on the volume of titrant consumed.
High-Performance Liquid Chromatography (HPLC) for Benzocaine Purity
This method allows for the simultaneous determination of benzocaine and its potential impurities.
Principle: Reversed-phase HPLC separates benzocaine from its impurities based on their hydrophobicity.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
Benzocaine reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with 0.1% phosphoric acid (e.g., 50:50 v/v).[4] Filter and degas the mobile phase.
-
Standard Solution Preparation: Prepare a stock solution of benzocaine reference standard in the mobile phase. Prepare a series of working standard solutions by diluting the stock solution to known concentrations.
-
Sample Solution Preparation: Accurately weigh and dissolve the benzocaine sample in the mobile phase to achieve a final concentration within the linear range of the method.
-
Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Phosphoric Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 285 nm[4]
-
Column Temperature: 30 °C
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the benzocaine peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the purity of benzocaine by comparing the peak area of the sample to the peak areas of the standards. Impurities can be quantified based on their relative peak areas.
Method Selection and Workflow
The selection of an appropriate analytical method involves a logical decision-making process based on the analytical needs.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for titration and chromatographic methods.
Conclusion
Both titration and chromatographic methods offer reliable approaches for the purity assessment of aminobenzoates. Non-aqueous titration stands out as a cost-effective, accurate, and precise method for determining the overall purity of the bulk drug substance, making it highly suitable for routine quality control.
In contrast, chromatographic techniques, particularly HPLC, provide superior specificity and are indispensable for the identification and quantification of individual impurities.[1] These methods are crucial during drug development, for stability testing, and to meet stringent regulatory requirements for impurity profiling. The choice of the most appropriate method will ultimately depend on a thorough evaluation of the specific analytical needs, available resources, and the intended application of the aminobenzoate product. For a comprehensive quality assessment, a combination of both titration for the main assay and a chromatographic method for impurity profiling is often the most robust strategy.
References
Comparative Analysis of the Biological Activities of Methyl 3-amino-5-hydroxybenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of derivatives of Methyl 3-amino-5-hydroxybenzoate, a versatile scaffold in medicinal chemistry. The following sections present a synthesis of experimental data on the antioxidant, anti-inflammatory, and cytotoxic properties of various analogs, supported by detailed experimental protocols and pathway visualizations to aid in structure-activity relationship (SAR) studies and future drug design.
Antioxidant Activity
The antioxidant potential of this compound derivatives is a key area of investigation. The introduction of different substituents can modulate their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate this activity, where a lower IC50 value indicates higher antioxidant potential.
Table 1: Comparison of Antioxidant Activity of Benzoic Acid Derivatives
| Compound | Derivative Type | DPPH Radical Scavenging IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Derivative A | Schiff Base of 3-hydroxybenzaldehyde and Glycine | 85.3 ± 4.2 | Trolox | 45.6 ± 2.1 |
| Derivative B | Schiff Base of 3-hydroxybenzaldehyde and Alanine | 72.1 ± 3.5 | Trolox | 45.6 ± 2.1 |
| Derivative C | 3,5-Di-tert-butyl-4-hydroxybenzoic acid | 25.4 ± 1.8 | Ascorbic Acid | 29.5 ± 1.5 |
Note: Data is compiled from various sources for illustrative purposes and direct comparison should be made with caution.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the determination of the free radical scavenging activity of the test compounds using the stable DPPH radical.
-
Reagent Preparation :
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of the test compounds and a reference antioxidant (e.g., Trolox, Ascorbic Acid) in methanol.
-
-
Assay Procedure :
-
In a 96-well microplate, add 100 µL of various concentrations of the test compounds or reference standard to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
-
Data Analysis :
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the compound.
-
Anti-inflammatory Activity
The anti-inflammatory properties of this compound derivatives can be assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Table 2: Comparison of Anti-inflammatory Activity of Related Methyl Esters
| Compound | Derivative Type | Inhibition of NO Production (IC50, µM) in LPS-stimulated RAW 264.7 cells | Reference Compound | Reference IC50 (µM) |
| Methyl Salicylate Derivative M16 | Piperazine Moiety | 15.2 ± 1.1 | Indomethacin | 12.5 ± 0.9 |
| Methyl 3,4,5-trimethoxycinnamate | Cinnamic Acid Ester | 18.5 ± 1.3 | Dexamethasone | 5.2 ± 0.4 |
Note: Data is compiled from various sources for illustrative purposes and direct comparison should be made with caution.
Experimental Protocol: Nitric Oxide (NO) Production Assay
This protocol measures the inhibitory effect of test compounds on NO production in LPS-stimulated RAW 264.7 macrophages.
-
Cell Culture :
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified incubator.
-
-
Assay Procedure :
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
-
NO Measurement (Griess Assay) :
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.
-
-
Data Analysis :
-
The percentage of inhibition of NO production is calculated, and the IC50 value is determined.
-
Cytotoxic Activity
The cytotoxic potential of this compound derivatives against various cancer cell lines is crucial for their development as anticancer agents. The MTT assay is a standard colorimetric assay for assessing cell viability.
Table 3: Comparison of Cytotoxic Activity of Benzoate and Amino Acid Ester Derivatives
| Compound | Derivative Type | Cell Line | Cytotoxicity (IC50, µM) | Reference Compound | Reference IC50 (µM) |
| Methyl Benzoate | Benzoate Ester | HEK293 (Human Embryonic Kidney) | > 7300 | - | - |
| 5-Fluorouracil Amino Acid Ester Derivative 2a | Amino Acid Ester | HL-60 (Human Leukemia) | 15.8 ± 1.2 | 5-Fluorouracil | 12.3 ± 0.9 |
| 5-Fluorouracil Amino Acid Ester Derivative 2b | Amino Acid Ester | BEL-7402 (Human Hepatoma) | 25.4 ± 2.1 | 5-Fluorouracil | 30.1 ± 2.5 |
Note: Data is compiled from various sources for illustrative purposes and direct comparison should be made with caution.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol determines the effect of test compounds on the viability of cancer cells.
-
Cell Culture and Seeding :
-
Culture the desired cancer cell line in the appropriate medium.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
-
Compound Treatment :
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
-
MTT Assay :
-
Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis :
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
-
Structure-Activity Relationship (SAR) Insights
Based on the available literature for related compounds, the following SAR insights can be inferred for this compound derivatives:
-
Antioxidant Activity : The presence and position of hydroxyl and amino groups on the benzene ring are critical for antioxidant activity. Schiff base formation at the amino group can modulate this activity, with the nature of the aldehyde used for condensation playing a significant role.
-
Anti-inflammatory Activity : Modifications that enhance the compound's ability to interfere with the NF-κB signaling pathway are likely to increase anti-inflammatory effects. The lipophilicity and electronic properties of the substituents will influence cell permeability and target interaction.
-
Cytotoxic Activity : The introduction of pharmacophores known for their anticancer properties, such as fluorinated pyrimidines or other heterocyclic systems, through linkage to the amino or hydroxyl groups of the this compound scaffold, is a promising strategy for developing potent cytotoxic agents. The nature of the linker and the type of amino acid ester can significantly impact the activity and selectivity against different cancer cell lines.
This guide serves as a foundational resource for researchers exploring the therapeutic potential of this compound derivatives. The provided data and protocols offer a framework for designing and evaluating new compounds with enhanced biological activities.
Distinguishing Aminobenzoate Isomers: A Comparative Guide Using IR Spectroscopy
A comprehensive guide to differentiating aminobenzoate isomers—ortho, meta, and para—using Infrared (IR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of their spectral data, a step-by-step experimental protocol, and a visual workflow for clarity.
Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups and elucidating the structure of molecules. In the context of drug development and chemical research, distinguishing between structural isomers like ortho-, meta-, and para-aminobenzoic acid is crucial as their physical and chemical properties can vary significantly. This guide provides a detailed comparison of the IR spectral features of these isomers and a protocol for their differentiation.
The key to distinguishing between the three isomers lies in the analysis of the N-H stretching vibrations of the amino group, the O-H and C=O stretching vibrations of the carboxylic acid group, and the C-H out-of-plane bending vibrations of the substituted benzene ring.[1][2] The position of the amino and carboxyl groups on the benzene ring influences the electronic distribution and hydrogen bonding, leading to characteristic shifts in the IR absorption frequencies.
Comparative Analysis of IR Spectral Data
The following table summarizes the key IR absorption bands that can be used to differentiate between ortho-, meta-, and para-aminobenzoic acid. These differences are most prominent in the N-H and O-H stretching regions (3200-3600 cm⁻¹) and the fingerprint region, particularly the C-H out-of-plane bending region (650-900 cm⁻¹).[1][3]
| Vibrational Mode | ortho-Aminobenzoic Acid (cm⁻¹) | meta-Aminobenzoic Acid (cm⁻¹) | para-Aminobenzoic Acid (cm⁻¹) | Key Distinguishing Features |
| N-H Stretch | ~3450 (asymmetric) ~3321 (symmetric) | Two peaks in the 3200-3400 range[1] | Single peak in the 3400-3450 range[1] | The number and position of N-H stretching bands are distinct for each isomer. The para isomer often shows a single prominent peak, while the ortho and meta isomers exhibit multiple peaks in this region.[1] |
| O-H Stretch (Carboxylic Acid) | Broad, ~2500-3300 | Broad, ~2500-3300 | Doublet in the 3500-3600 range[1] | The para isomer shows a distinct doublet for the O-H stretch, which is a key differentiating feature.[1] |
| C=O Stretch (Carboxylic Acid) | ~1680-1700 | ~1680-1700 | ~1680-1700 | While the C=O stretch is present in all isomers, its exact position and shape can be influenced by intermolecular hydrogen bonding, which differs between the isomers. |
| C-H Out-of-Plane Bending | ~750 (ortho-disubstitution) | ~780 and ~880 (meta-disubstitution) | ~840 (para-disubstitution) | The pattern of C-H out-of-plane bending bands in the 650-900 cm⁻¹ region is highly characteristic of the substitution pattern on the benzene ring and serves as a reliable method for distinguishing the isomers.[3] |
Experimental Protocol
This protocol outlines the procedure for obtaining high-quality FTIR spectra of solid aminobenzoate isomers using the KBr pellet method.
Materials and Equipment:
-
Ortho-, meta-, and para-aminobenzoic acid samples
-
Spectroscopic grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 2-3 hours[4]
-
Agate mortar and pestle[5]
-
FTIR spectrometer
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the aminobenzoate isomer and 100-200 mg of dry KBr powder.[5] The ratio of sample to KBr should be roughly 1:100.
-
Grind the KBr powder in the agate mortar to a fine consistency.
-
Add the aminobenzoate sample to the KBr powder in the mortar and mix thoroughly by grinding until a homogeneous mixture is obtained.[4]
-
-
Pellet Formation:
-
Transfer a portion of the mixture to the pellet die.
-
Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[6]
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the background spectrum with an empty sample holder.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the N-H, O-H, C=O, and C-H functional groups.
-
Compare the obtained spectra with the reference data in the table above to identify the specific isomer.
-
Workflow for Isomer Differentiation
The following diagram illustrates the logical workflow for distinguishing between aminobenzoate isomers using IR spectroscopy.
Caption: Workflow for distinguishing aminobenzoate isomers.
By carefully analyzing the key regions of the IR spectrum, researchers can confidently and accurately distinguish between ortho-, meta-, and para-aminobenzoate isomers, which is a critical step in many chemical and pharmaceutical applications.
References
- 1. Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mass spectrometry-based identification of ortho -, meta - and para -isomers using infrared ion spectroscopy - Analyst (RSC Publishing) DOI:10.1039/D0AN01119C [pubs.rsc.org]
- 4. What Is Kbr Pellet Technique? Master Solid Sample Ftir Analysis With Clear Pellets - Kintek Solution [kindle-tech.com]
- 5. shimadzu.com [shimadzu.com]
- 6. scienceijsar.com [scienceijsar.com]
Quantitative analysis of Methyl 3-amino-5-hydroxybenzoate in a reaction mixture
For researchers, scientists, and drug development professionals, the accurate quantification of intermediates like Methyl 3-amino-5-hydroxybenzoate in a reaction mixture is critical for process optimization, yield determination, and quality control. This guide provides a comparative overview of suitable analytical methodologies, offering supporting experimental data and detailed protocols to aid in method selection and implementation.
Comparison of Analytical Techniques
The primary analytical techniques for the quantitative analysis of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and is suited to different experimental needs.
| Analytical Method | Principle | Sample Preparation | Typical Performance | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Simple dilution and filtration. | Linearity (R²) > 0.999, LOD ~0.015-0.08 mg/L, Accuracy (Recovery) ~85-98%.[1][2] | Robust, widely available, good for routine analysis. | Moderate sensitivity, potential for matrix interference. |
| GC-MS | Separation of volatile compounds, detection by mass spectrometry. | Derivatization (e.g., silylation) is required to increase volatility.[3] | High sensitivity (pg/mL to ng/mL range), excellent selectivity.[4] | High sensitivity and specificity, definitive identification. | Requires derivatization, which adds complexity and potential for error. |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Simple dissolution in a deuterated solvent with an internal standard. | Good accuracy and precision, no calibration curve required for relative quantification.[5] | Non-destructive, provides structural information, absolute quantification possible with a certified standard. | Lower sensitivity compared to MS methods (µg/mL to mg/mL range).[4] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is adapted from established protocols for similar aromatic amines and benzoic acid derivatives.[6]
1. Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dissolve the sample in a known volume of the mobile phase (e.g., 50:50 methanol:water) to achieve a concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][6]
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 55:45 v/v), with the pH adjusted to 4.8 with 0.1 N HCl.[6]
-
Detection: UV at 254 nm.[6]
-
Injection Volume: 20 µL.[6]
3. Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject each standard to generate a calibration curve by plotting peak area against concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol involves a necessary derivatization step to improve the volatility of the analyte.[3]
1. Sample Preparation (Derivatization - Silylation):
-
Evaporate a known amount of the reaction mixture sample to dryness under a stream of nitrogen.
-
Add 100 µL of anhydrous pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[3]
-
Cap the vial tightly and heat at 60°C for 30 minutes.[3]
-
Cool to room temperature before GC-MS analysis.
2. GC-MS Conditions:
-
Column: Non-polar capillary column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[4]
-
Injector Temperature: 250 - 280 °C.[4]
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 min, then ramp to 280°C at 15°C/min, and hold for 5 min.[7]
-
Carrier Gas: Helium at a constant flow of 1.0 - 1.5 mL/min.[4]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte.
Quantitative Nuclear Magnetic Resonance (qNMR)
This method allows for the direct quantification of the analyte against an internal standard.[5]
1. Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture.
-
Also, accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) that has a resonance signal that does not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3).
2. NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[4]
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons for accurate integration.
3. Data Analysis:
-
Integrate the area of a well-resolved signal corresponding to the analyte and a signal from the internal standard.
-
Calculate the concentration of the analyte using the following formula:
C(analyte) = [I(analyte) / N(analyte)] * [N(IS) / I(IS)] * [m(IS) / m(analyte)] * P(IS)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Workflow and Decision Making
The selection of the most appropriate analytical technique depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.
References
- 1. Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Benchmarking the synthesis of Methyl 3-amino-5-hydroxybenzoate against alternative routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of distinct synthesis methodologies for Methyl 3-amino-5-hydroxybenzoate, a key intermediate in various pharmaceutical and research applications. The analysis covers multi-step chemical synthesis, direct esterification, and a chemoenzymatic approach, presenting key performance indicators and detailed experimental protocols to support informed decisions in process development and optimization.
Performance Comparison of Synthesis Routes
The selection of a synthetic route is often a trade-off between factors such as yield, process complexity, cost of starting materials, and environmental impact. The following table summarizes the key quantitative metrics for the benchmarked routes.
| Metric | Route 1: Multi-step Chemical Synthesis | Route 2: Direct Esterification | Route 3: Chemoenzymatic Synthesis |
| Starting Material | Benzoic Acid | 3-Amino-5-hydroxybenzoic acid | Phosphoenolpyruvate & Erythrose 4-phosphate |
| Key Stages | Nitration, Methoxylation, Demethylation, Reduction, Esterification | Esterification | Fermentation/Enzymatic conversion, Esterification |
| Overall Yield | ~40% (Estimated) | >90% (Estimated for esterification step) | High (up to 95% for biosynthesis step)[1] |
| Process Complexity | High (Multiple steps and purifications) | Low | Moderate (Requires biocatalyst handling) |
| Reagent Hazards | High (Conc. acids, hazardous intermediates) | Moderate (Acid/base catalysts) | Low (Aqueous media) |
| Reaction Time | Multi-day process | Hours | Hours to Days (including fermentation) |
Experimental Protocols and Methodologies
Detailed experimental procedures for each synthesis route are provided below. These protocols are based on established chemical principles and data from analogous transformations.
Route 1: Multi-step Chemical Synthesis from Benzoic Acid
This pathway constructs the target molecule from a simple, inexpensive starting material through a sequence of functional group transformations.
Experimental Protocol:
-
Nitration of Benzoic Acid: Benzoic acid (1 eq) is dissolved in concentrated sulfuric acid. Concentrated nitric acid (3 eq) is added dropwise while maintaining the temperature below 10°C. The mixture is then heated and stirred for several hours. The reaction mixture is poured onto ice, and the precipitated 3,5-dinitrobenzoic acid is filtered, washed with water, and dried. A yield of approximately 50% can be expected for this step.[2]
-
Selective Methoxylation: 3,5-Dinitrobenzoic acid (1 eq) is dissolved in a suitable solvent like hexamethylphosphoramide. Methanolithium, prepared from methanol and n-butyllithium, is added, and the reaction is stirred at room temperature, followed by heating to 80°C.[2] This step selectively replaces one nitro group with a methoxy group.
-
Demethylation & Reduction: The resulting 3-methoxy-5-nitrobenzoic acid is then demethylated, typically using a reagent like boron tribromide, to yield 3-hydroxy-5-nitrobenzoic acid. The nitro group is subsequently reduced to an amine via catalytic hydrogenation (e.g., using Pd/C catalyst and hydrogen gas) to produce 3-amino-5-hydroxybenzoic acid.[2]
-
Esterification: The final 3-amino-5-hydroxybenzoic acid (1 eq) is dissolved in anhydrous methanol. A catalyst such as thionyl chloride or sulfuric acid is added, and the mixture is refluxed for 4-6 hours. After cooling, the reaction is neutralized with a base (e.g., sodium bicarbonate) to precipitate the crude this compound, which is then purified by recrystallization.
Route 2: Direct Esterification
This approach is the most straightforward, provided the starting carboxylic acid is available. It involves a classic Fischer esterification reaction.
Experimental Protocol:
-
Reaction Setup: 3-Amino-5-hydroxybenzoic acid (1 eq) is suspended in anhydrous methanol (10-20 volumes).
-
Catalyst Addition: The mixture is cooled in an ice bath, and a catalyst such as thionyl chloride (2.2 eq) or concentrated sulfuric acid (0.2 eq) is added dropwise.
-
Reflux: The reaction mixture is heated to reflux and maintained for 4-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is carefully added to ice water and neutralized to a pH of ~7.5 with a saturated aqueous solution of sodium bicarbonate.
-
Purification: The precipitated solid product is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water to yield pure this compound.
Route 3: Chemoenzymatic Synthesis
This modern approach leverages the efficiency and selectivity of biological systems to create the core structure, 3-amino-5-hydroxybenzoic acid (AHBA), which is then esterified chemically.
Experimental Protocol:
-
Biosynthesis of AHBA: This step is carried out using a microbial host (e.g., Amycolatopsis mediterranei or a genetically engineered E. coli) that expresses the enzymes of the aminoshikimate pathway.[3][4]
-
Fermentation: The microbial culture is grown in a suitable medium containing primary carbon sources. Precursors like phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) are channeled into the pathway.
-
Enzymatic Conversions: A series of enzymatic steps, culminating in the AHBA synthase-catalyzed aromatization of 5-deoxy-5-amino-3-dehydroshikimic acid, produces AHBA.[3][4] The conversion of immediate precursors can be highly efficient, reaching up to 95%.[1]
-
Isolation: AHBA is isolated from the fermentation broth using techniques like ion-exchange chromatography or extraction.
-
-
Esterification: The isolated AHBA is then subjected to the same chemical esterification protocol as described in Route 2 to yield the final product, this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Page loading... [wap.guidechem.com]
- 3. The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Amino-5-hydroxybenzoic acid synthase, the terminal enzyme in the formation of the precursor of mC7N units in rifamycin and related antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative DFT Analysis of the Electronic Properties of Aminobenzoic Acid Isomers
This guide presents a comparative analysis of the key electronic properties of ortho-, meta-, and para-aminobenzoic acid, based on Density Functional Theory (DFT) studies. Designed for researchers, scientists, and drug development professionals, this document provides an objective overview of the foundational data essential for further investigation and molecular design.
The positioning of the amino group on the benzoic acid structure significantly influences the molecule's electronic characteristics, leading to distinct physicochemical and pharmacological properties.[1] Understanding these differences is crucial for applications ranging from medicinal chemistry to materials science.[1] This guide summarizes theoretical data on the electronic properties of ortho- (2-), meta- (3-), and para- (4-) aminobenzoic acid isomers, offering a framework for rational drug design and property modulation.[1]
Comparative Electronic Properties
The electronic properties of the aminobenzoic acid isomers, as determined by DFT calculations, are summarized in the table below. It is important to note that the values presented are compiled from various theoretical studies; minor discrepancies can arise from different computational methodologies.[1] For a precise comparison, all parameters should ideally be calculated under the identical level of theory.[1]
| Isomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Ionization Potential (eV) | Electron Affinity (eV) | Computational Method |
| Ortho-Aminobenzoic Acid | -5.94 | -0.95 | 4.99 | 2.85 | 5.94 | 0.95 | DFT/B3LYP/6-311++G(d,p) |
| Meta-Aminobenzoic Acid | -6.12 | -0.88 | 5.24 | 3.80 | 6.12 | 0.88 | DFT/B3LYP/6-311++G(d,p) |
| Para-Aminobenzoic Acid | -5.81 | -0.82 | 4.99 | 3.98 | 5.81 | 0.82 | DFT/B3LYP/6-311++G(d,p) |
Note: Ionization Potential and Electron Affinity are approximated using Koopmans' theorem (IP ≈ -EHOMO and EA ≈ -ELUMO).[1] Data for meta-aminobenzoic acid was less readily available in some literature under the specified method.[1]
Experimental and Computational Protocols
The data presented in this guide is derived from computational studies that employ Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[1]
Computational Details:
-
Software: Quantum chemistry software packages such as Gaussian 09 are commonly utilized for these calculations.[1]
-
Method: The geometries of the aminobenzoic acid isomers were optimized using Density Functional Theory (DFT).[1]
-
Functional: A frequently used functional is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[1][2]
-
Basis Set: The 6-311++G(d,p) basis set is often employed for all atoms, providing a good balance between accuracy and computational cost.[1][2]
Properties Calculation:
-
Geometry Optimization: The initial structures of the isomers are optimized to find the lowest energy conformation.
-
Frequency Calculation: This step is performed to confirm that the optimized structure represents a true energy minimum on the potential energy surface.
-
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined from the optimized structures. The HOMO-LUMO energy gap serves as a key indicator of molecular stability and reactivity.[1][3]
-
Dipole Moment: The permanent dipole moment of each isomer is calculated to understand its polarity and interaction with electric fields.[1]
-
Ionization Potential (IP) and Electron Affinity (EA): These properties, which relate to the energy required to remove an electron and the energy released upon gaining an electron, respectively, can be approximated from the HOMO and LUMO energies through Koopmans' theorem (IP ≈ -EHOMO and EA ≈ -ELUMO).[1] More precise values can be obtained through ΔSCF (Self-Consistent Field) methods.[1]
Visualizing the DFT Workflow and Isomer Comparison
The following diagrams illustrate the logical workflow for a comparative DFT study and the relationship between the isomers and their analyzed properties.
References
Safety Operating Guide
Proper Disposal of Methyl 3-amino-5-hydroxybenzoate: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Methyl 3-amino-5-hydroxybenzoate, a compound frequently utilized in pharmaceutical research. Adherence to these protocols is critical for minimizing environmental impact and safeguarding personnel.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be familiar with the inherent hazards of this compound. This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side-shields or chemical goggles.[1]
-
Respiratory Protection: Use only in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is necessary.[1]
-
Lab Coat: A standard laboratory coat to prevent skin contact.
In the event of a spill, avoid generating dust. The area should be evacuated if necessary, and the spill should be contained and collected using an inert absorbent material. Do not let the product enter drains.[1]
Quantitative Safety Data
The following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation.[1][2] |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved waste disposal plant. It is imperative to follow all federal, state, and local regulations regarding chemical waste disposal.
Experimental Protocol for Disposal:
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, contaminated gloves) in a designated, clearly labeled, and sealed container.
-
The container must be compatible with the chemical and properly labeled with its contents and associated hazards.
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound.
-
-
Documentation:
-
Maintain a detailed record of the amount of waste generated and the date of disposal.
-
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for Handling Methyl 3-amino-5-hydroxybenzoate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This document provides critical safety and logistical information for the use of Methyl 3-amino-5-hydroxybenzoate, including personal protective equipment (PPE), operational protocols, and disposal plans.
Hazard Identification and Personal Protective Equipment
This compound presents several hazards that necessitate the use of appropriate personal protective equipment.[1][2] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.
Summary of Hazards:
| Hazard Statement | Description | GHS Classification |
| Harmful if swallowed | Acute toxicity, Oral | Category 4[1] |
| Causes skin irritation | Skin corrosion/irritation | Category 2[1][2] |
| Causes serious eye irritation | Serious eye damage/eye irritation | Category 2A[1][2] |
| May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3[1][2] |
Recommended Personal Protective Equipment (PPE):
To mitigate the risks associated with these hazards, the following personal protective equipment is mandatory when handling this compound.[1]
| Body Part | Personal Protective Equipment | Specifications |
| Respiratory | Air-purifying respirator | Use only outdoors or in a well-ventilated area.[1] If ventilation is inadequate, a NIOSH-approved respirator is required. |
| Hands | Chemical-resistant gloves | Nitrile gloves are a suitable option for splash protection.[3][4] Always inspect gloves before use. |
| Eyes/Face | Safety glasses with side shields or goggles | In case of splash hazards, a face shield should be worn in addition to goggles.[3][4] |
| Body | Laboratory coat | A buttoned lab coat should be worn to protect skin and clothing.[3] |
| Feet | Closed-toe shoes | Shoes must cover the entire foot.[3] |
Operational and Disposal Plans
Proper handling, storage, and disposal procedures are crucial to maintaining a safe laboratory environment.
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in areas where the chemical is used.[1]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep it in a dark place under an inert atmosphere at room temperature.[5]
Emergency Procedures:
In the event of an accidental release or exposure, follow these steps:
-
Spill Cleanup:
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE as detailed above.
-
Avoid generating dust.[1]
-
For small spills, carefully sweep up the solid material and place it in a sealed container for disposal.
-
Clean the spill area with soap and water.[6]
-
Prevent the spilled material from entering drains.[1]
-
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
-
In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[1][6]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1][6]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor immediately.[1][6]
-
Disposal Plan:
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[1] It may be necessary to dispose of this chemical as hazardous waste. Contact a licensed professional waste disposal service to ensure proper disposal.[7]
Experimental Workflow and Safety Procedures
To ensure safety during experimental use, a structured workflow should be followed. The following diagrams illustrate the necessary steps for preparing for, conducting, and concluding an experiment involving this compound.
Caption: Pre-experiment safety checklist.
Caption: Safe chemical handling workflow.
Caption: Post-experiment cleanup and disposal.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | C8H9NO3 | CID 12438277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. This compound | 67973-80-2 [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. nj.gov [nj.gov]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
